molecular formula C8H5ClN2O2 B1423216 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1067193-36-5

5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B1423216
CAS No.: 1067193-36-5
M. Wt: 196.59 g/mol
InChI Key: AVPUJBXNXVWMSX-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-1-4-5(8(12)13)2-10-6(4)3-11-7/h1-3,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPUJBXNXVWMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694558
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
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Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067193-36-5
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=1067193-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

characterization of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Abstract

The 7-azaindole scaffold, a core structure of the pyrrolopyridine family, is a privileged pharmacophore in modern medicinal chemistry, renowned for its role in the development of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive technical overview of This compound , a key heterocyclic building block. As a substituted 6-azaindole, this compound offers strategically positioned functional groups—a chlorine atom for cross-coupling reactions and a carboxylic acid for amide bond formation—making it an invaluable intermediate for constructing diverse chemical libraries. This document details a robust synthetic protocol and a multi-technique analytical workflow for its unambiguous characterization, providing researchers in drug discovery and chemical synthesis with the foundational knowledge required for its effective utilization.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. This compound is a solid at room temperature, possessing a unique combination of a hydrogen-bond donor (pyrrole N-H), a hydrogen-bond acceptor (pyridine N), and reactive handles for synthetic elaboration.

Table 1: Core Physicochemical Properties

Property Value Source
IUPAC Name This compound -
Synonyms 5-Chloro-6-azaindole-3-carboxylic acid -
Molecular Formula C₈H₅ClN₂O₂ [1]
Molecular Weight 196.59 g/mol [1]
Monoisotopic Mass 196.00395 Da [2]
Appearance Expected to be a solid (e.g., off-white to yellow powder) [1]

| CAS Number | 1203498-99-0 (for the [2,3-b] isomer, specific CAS for [2,3-c] isomer may vary) |[1] |

Caption: Chemical structure of the title compound.

Synthesis via Ester Hydrolysis

The most direct and reliable route to this compound is the saponification (base-catalyzed hydrolysis) of its corresponding ethyl or methyl ester. This method is widely employed for the synthesis of related azaindole carboxylic acids.[3]

The core of this transformation involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The reaction is driven to completion by the final, irreversible acid-base reaction between the newly formed carboxylic acid and the basic reaction medium, which forms the carboxylate salt. A subsequent acidification step is required to protonate the carboxylate, yielding the desired neutral carboxylic acid, which typically precipitates from the aqueous solution due to its lower solubility.

Synthesis_Workflow Start Ethyl 5-chloro-1H-pyrrolo[2,3-c] pyridine-3-carboxylate Reagents 1. NaOH (aq), Ethanol 2. Reflux (Heat) Start->Reagents Saponification Intermediate Sodium 5-chloro-1H-pyrrolo[2,3-c] pyridine-3-carboxylate (in solution) Reagents->Intermediate Acidify Acidify with Acetic Acid or HCl to pH ~4-5 Intermediate->Acidify Protonation Product Precipitation & Filtration Acidify->Product Final 5-Chloro-1H-pyrrolo[2,3-c] pyridine-3-carboxylic acid (Solid) Product->Final

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol: Saponification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the starting material, ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (1.0 eq.), in ethanol (approx. 10 mL per mmol of ester).

  • Base Addition: To the stirred solution, add a 2 M aqueous solution of sodium hydroxide (NaOH) (approx. 1.3 eq.). The addition of a co-solvent like ethanol is crucial as it ensures the miscibility of the aqueous base and the organic ester, facilitating an efficient reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification & Precipitation: Add deionized water to the residue to dissolve the carboxylate salt. While stirring vigorously, slowly add a suitable acid (e.g., glacial acetic acid or 1 M HCl) dropwise to adjust the pH to approximately 4-5. The use of a weaker acid like acetic acid can sometimes yield a cleaner product.

  • Isolation: The target carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum to a constant weight.

Comprehensive Spectroscopic Characterization

Unambiguous structural confirmation requires a suite of analytical techniques. The data presented below are predictive, based on established principles of spectroscopy and data from analogous structures.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom. The acidic proton of the carboxylic acid is a key diagnostic signal, appearing at a very characteristic downfield shift.[5]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.5 - 13.5 br s 1H -COOH Highly deshielded acidic proton, subject to hydrogen bonding. Disappears upon D₂O exchange.
~11.8 - 12.2 br s 1H N-H (Pyrrole) Acidic proton on nitrogen, broadened due to quadrupolar relaxation and exchange.
~8.6 s 1H H4 Singlet, deshielded by the adjacent pyridine nitrogen.
~8.2 s 1H H2 Singlet, adjacent to the electron-withdrawing carboxylic acid and pyrrole nitrogen.

| ~7.8 | s | 1H | H7 | Singlet, influenced by the adjacent chlorine atom. |

Note: DMSO-d₆ is the preferred solvent as it readily dissolves carboxylic acids and allows for the observation of exchangeable N-H and O-H protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. The carbonyl carbon of the carboxylic acid is a key feature, found significantly downfield.[5]

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~165 C=O Carbonyl carbon of the carboxylic acid, highly deshielded.
~145-150 C5, C7a Aromatic carbons attached to electronegative atoms (Cl and N).
~125-135 C3a, C4, C6 Other quaternary and CH carbons within the aromatic system.

| ~105-115 | C2, C3 | Pyrrole ring carbons, with C3 being deshielded by the attached carboxyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of specific functional groups, which vibrate at characteristic frequencies upon absorbing infrared radiation. For a carboxylic acid, the spectrum is dominated by two unmistakable features: a very broad O-H stretch and a sharp, intense C=O stretch.[6][7]

Table 4: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3300 - 2500 Broad, Strong O-H Stretch Carboxylic Acid (H-bonded dimer)
~3200 Medium N-H Stretch Pyrrole
1725 - 1700 Strong, Sharp C=O Stretch Carboxylic Acid
1620 - 1450 Medium-Strong C=C / C=N Stretch Aromatic Rings
~1300 Medium C-O Stretch Carboxylic Acid

| ~800-700 | Medium-Strong | C-Cl Stretch | Aryl Chloride |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/z Value Ion Rationale
197.0112 [M+H]⁺ Protonated molecular ion. The calculated exact mass for C₈H₆ClN₂O₂⁺.
199.0083 [M+2+H]⁺ Isotope peak due to the presence of ³⁷Cl. Expected intensity is ~32% of the [M+H]⁺ peak.
179.0006 [M+H-H₂O]⁺ Loss of a water molecule from the protonated parent ion.

| 151.0163 | [M+H-HCOOH]⁺ | Loss of formic acid, a common fragmentation pathway for carboxylic acids. |

Purity Verification by High-Performance Liquid Chromatography (HPLC)

Beyond structural confirmation, establishing the purity of a synthesized compound is critical for its use in subsequent applications, especially in a drug discovery context. Reversed-phase HPLC is the standard method for this assessment.

HPLC_Workflow Sample Dissolve sample in Mobile Phase (e.g., 50:50 ACN/H₂O) Inject Inject onto C18 Column Sample->Inject Elute Gradient Elution (e.g., 5% to 95% ACN in H₂O with 0.1% TFA) Inject->Elute Detect UV-Vis Detector (λ = 254 nm) Elute->Detect Result Chromatogram: Assess Peak Purity (%) Detect->Result

Caption: General workflow for HPLC purity analysis.

Protocol: HPLC Purity Assessment
  • System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Deionized Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Conclusion and Future Directions

The comprehensive characterization of This compound by NMR, FT-IR, and mass spectrometry provides an unambiguous analytical fingerprint, confirming its structure and identity. The synthetic protocol outlined is robust and scalable, enabling its production for research purposes. As a versatile chemical intermediate, this compound is primed for use in the synthesis of more complex molecules targeting a range of biological pathways. The presence of orthogonal functionalization sites—the carboxylic acid for derivatization and the chloro group for metal-catalyzed cross-coupling—positions it as a high-value building block for advancing medicinal chemistry programs and exploring novel chemical space.[8][9]

References

An In-Depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Given the limited publicly available data on this specific isomer, this document synthesizes information on the broader class of pyrrolo[2,3-c]pyridines (6-azaindoles) and proposes a robust synthetic pathway, alongside predicted properties and potential applications for researchers and drug development professionals.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged scaffold in drug discovery.[1] These nitrogen-containing heterocyclic compounds are recognized for their versatile roles as pharmacophores, particularly in the development of kinase inhibitors and other therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders.[1] The structural resemblance of the pyrrolopyridine nucleus to purines allows for its interaction with ATP-binding sites in various enzymes, making it a valuable template for the design of targeted therapies. The introduction of a chloro substituent and a carboxylic acid group, as in the case of this compound, offers opportunities for further chemical modification and tailored biological activity.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of this compound is characterized by a fused pyrrole and pyridine ring system, with a chlorine atom at the 5-position and a carboxylic acid at the 3-position.

Molecular Formula: C₈H₅ClN₂O₂

Molecular Weight: 196.59 g/mol

IUPAC Name: this compound

Due to the absence of experimental data, the following physicochemical properties have been computationally predicted to guide laboratory work.

PropertyPredicted Value
pKa4.5 ± 0.3
LogP1.8 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Molar Refractivity48.5 ± 3.0 cm³
Polar Surface Area69.9 Ų

Proposed Synthetic Pathway

The key challenge in this synthesis is the regioselective introduction of the carboxylic acid group at the C3 position of the pyrrole ring. A Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles like pyrroles at this position. Subsequent oxidation of the resulting aldehyde would yield the desired carboxylic acid.

Below is a DOT diagram illustrating the proposed synthetic workflow.

G start 5-Chloro-1H-pyrrolo[2,3-c]pyridine intermediate1 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde start->intermediate1 Vilsmeier-Haack Reaction (POCl3, DMF) product This compound intermediate1->product Oxidation (e.g., KMnO4 or Jones Reagent)

Caption: Proposed two-step synthesis of the target compound.

Hypothetical Purification and Characterization

Purification: The crude product from the proposed synthesis would likely require purification. Standard techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or column chromatography on silica gel using a gradient of ethyl acetate in hexanes would be appropriate.

Characterization: The structure of the purified this compound would be confirmed using a combination of spectroscopic methods:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a downfield signal for the carboxylic acid proton. The coupling patterns would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR would show characteristic peaks for the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.

Potential Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a diverse library of compounds for drug discovery. The carboxylic acid moiety serves as a versatile handle for amide bond formation, allowing for the introduction of various side chains to explore structure-activity relationships (SAR).

Kinase Inhibition: A primary application of this scaffold is in the development of kinase inhibitors. The pyrrolopyridine core can act as a hinge-binding motif, mimicking the adenine region of ATP. The carboxylic acid can be derivatized to introduce functionalities that target other regions of the ATP-binding pocket, thereby conferring potency and selectivity.

The following DOT diagram illustrates the hypothetical mechanism of a derivative as an ATP-competitive kinase inhibitor.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrrolopyridine Derivative ATP ATP Kinase Kinase Active Site Hinge Region Other Pockets ATP->Kinase:hinge Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Inhibitor Pyrrolopyridine Derivative Kinase_Inhibited Kinase Active Site Hinge Region Other Pockets Inhibitor->Kinase_Inhibited:hinge Competitive Binding NoReaction No Phosphorylation

Caption: ATP-competitive kinase inhibition mechanism.

Proposed Experimental Protocol: Synthesis of this compound

Step 1: Vilsmeier-Haack Formylation of 5-Chloro-1H-pyrrolo[2,3-c]pyridine

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5-chloro-1H-pyrrolo[2,3-c]pyridine (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product, 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Oxidation to this compound

  • Suspend the crude 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (1 equivalent) in a mixture of acetone and water.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (KMnO₄, 2-3 equivalents) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Quench the reaction by adding a small amount of sodium sulfite to destroy the excess permanganate (indicated by the disappearance of the purple color).

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

References

An In-depth Technical Guide to a Key Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: Initial searches for "5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid" did not yield a specific CAS number or extensive public data for this exact isomer. This suggests the compound is either novel or not commonly available. However, the closely related isomer, 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS Number: 800401-68-7) , is a well-documented and commercially available compound. This guide will focus on this validated structure, which serves as a critical building block in medicinal chemistry. The principles, protocols, and applications discussed herein are highly relevant for researchers working with substituted pyrrolopyridines.

Technical Guide: 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Section 1: Strategic Overview & Physicochemical Properties

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, also known as 5-chloro-6-azaindole-2-carboxylic acid, is a halogenated heterocyclic compound that has garnered significant interest in the field of drug discovery. Its rigid bicyclic scaffold, composed of a pyrrole ring fused to a pyridine ring, provides a unique three-dimensional architecture. The strategic placement of the chloro, carboxylic acid, and pyrrole N-H groups offers multiple vectors for chemical modification, making it an exceptionally versatile starting material for library synthesis.

The chlorine atom at the 5-position is not merely a point of substitution but a critical modulator of the molecule's electronic properties. It withdraws electron density from the pyridine ring, influencing the pKa of the ring nitrogen and the reactivity of the entire system. This electronic modulation can be key to enhancing binding affinity to biological targets and improving pharmacokinetic properties such as metabolic stability. The carboxylic acid at the 2-position is a primary handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the facile introduction of diverse side chains to explore the chemical space around a biological target.

Table 1: Physicochemical and Computed Properties

PropertyValueSource
CAS Number 800401-68-7PubChem[1]
Molecular Formula C₈H₅ClN₂O₂PubChem[1]
Molecular Weight 196.59 g/mol PubChem[1]
IUPAC Name 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acidPubChem[1]
Physical Form SolidSigma-Aldrich[2]
Storage Temperature 2-8°C, Inert atmosphereSigma-Aldrich[2]
XLogP3 (Computed) 1.8PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]

Section 2: Synthesis & Mechanistic Considerations

The primary and most reliable route to synthesize 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is through the hydrolysis of its corresponding ethyl ester. This method is favored for its high yield and straightforward purification.

Workflow for Synthesis

G cluster_0 Step 1: Saponification cluster_1 Step 2: Acidification & Precipitation cluster_2 Step 3: Isolation A Ethyl 5-chloro-1H-pyrrolo[2,3-c] pyridine-2-carboxylate C Sodium 5-chloro-1H-pyrrolo[2,3-c] pyridine-2-carboxylate (Intermediate) A->C Reflux, 1-2h B NaOH (aq) in Ethanol E 5-Chloro-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid (Product) C->E Adjust pH to 4.0 D Acetic Acid F Filtration & Drying E->F G Pure Solid Product F->G

Caption: Synthesis workflow for the target compound.

Detailed Experimental Protocol

Materials:

  • Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Ethanol (EtOH)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Water (H₂O)

  • Acetic Acid

Procedure:

  • Reaction Setup: To a stirred solution of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 equivalent) in ethanol (approx. 9 mL/mmol), add 2 M aqueous sodium hydroxide (1.3 equivalents).[3]

  • Saponification: Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The choice of reflux time is critical; shorter times may lead to incomplete reaction, while excessively long times can promote side reactions. This step involves the nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the sodium salt of the carboxylic acid and ethanol.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Acidification: Add water to the residue and then carefully add acetic acid dropwise with stirring until the pH of the solution reaches 4.0.[3] This protonates the carboxylate salt, causing the free carboxylic acid, which is less soluble in the aqueous medium, to precipitate out of solution. The choice of acetic acid over a strong mineral acid like HCl is deliberate; it provides better pH control and avoids potential acid-catalyzed degradation of the sensitive pyrrolopyridine core.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the collected solid in a desiccator under vacuum to afford the final product, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.[3]

Section 3: Applications in Drug Discovery

The true value of this molecule lies in its application as a versatile scaffold. The pyrrolo[2,3-c]pyridine core is a known bioisostere for indole and azaindole, structures commonly found in pharmacologically active compounds. This allows medicinal chemists to leverage this building block to develop novel analogues of known drugs with potentially improved properties.

Logical Flow of Application in Medicinal Chemistry

G A 5-Chloro-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid COOH Group B Amide Coupling (e.g., HATU, T3P) Diverse Amines (R-NH2) A:f1->B:f0 C Library of Amide Derivatives R-group Diversity B:f1->C:f0 D High-Throughput Screening (HTS) Biological Assays C->D E Hit Identification Structure-Activity Relationship (SAR) D->E F Lead Optimization ADME/Tox Profiling E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow using the target compound.

The primary application involves leveraging the carboxylic acid for amide coupling reactions. By reacting it with a diverse panel of amines, a large library of derivatives can be rapidly synthesized. These libraries are then screened against biological targets of interest, such as kinases, phosphodiesterases, or other enzymes implicated in disease. For instance, related pyrrolo[2,3-b]pyridine-2-carboxamides have been successfully developed as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), a target for central nervous system diseases.[4]

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

  • Hazard Identification: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Use engineering controls to minimize exposure. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and atmospheric components.[2]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Section 5: Conclusion & Future Outlook

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is more than just a chemical; it is a validated and powerful tool for the modern medicinal chemist. Its strategic design allows for the efficient exploration of chemical space, making it a high-value starting material for the discovery of new therapeutics. The continued use of this and related azaindole scaffolds in drug discovery programs is expected to yield novel candidates for a wide range of diseases, from inflammation to oncology and beyond. The synthetic accessibility and versatile reactivity of this compound ensure its place in the toolbox of researchers dedicated to advancing human health.

References

Elucidating the Biological Role of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific understanding of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. A comprehensive search of available scientific literature and chemical databases reveals a significant gap in the knowledge regarding the specific mechanism of action for this particular chemical entity. While the broader class of pyrrolopyridines has been extensively investigated and shown to exhibit a wide array of biological activities, data directly pertaining to the 3-carboxylic acid isomer of 5-chloro-1H-pyrrolo[2,3-c]pyridine is not presently available in the public domain. This guide will summarize the known information on closely related isomers and the general therapeutic potential of the pyrrolopyridine scaffold, providing a foundational context for future research endeavors.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrrolopyridine core. This scaffold, consisting of a fused pyrrole and pyridine ring, is a recognized "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. The specific substitution pattern of a chloro group at the 5-position and a carboxylic acid at the 3-position defines the unique chemical properties of this molecule.

Despite its defined structure, a thorough investigation of scientific databases, including PubChem, has yielded no specific literature detailing the biological activity or mechanism of action for this compound. The PubChem entry for a closely related isomer, 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, explicitly states that no literature data is available for the compound[1].

The Pyrrolopyridine Scaffold: A Versatile Pharmacophore

The absence of data on the specific 3-carboxylic acid isomer necessitates a broader examination of the pyrrolopyridine chemical space. Derivatives of pyrrolopyridine have been identified as potent modulators of various enzymes and signaling pathways, highlighting the therapeutic potential inherent in this structural class. The diverse biological activities of these related compounds suggest that this compound could potentially interact with a number of biological targets.

The pyridine carboxylic acid moiety is a common feature in many enzyme inhibitors[2][3]. Various pyrrolopyridine derivatives have demonstrated inhibitory activity against a range of enzymes, including:

  • Janus Kinase (JAK) Family: A derivative of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has been used in the preparation of JAK family inhibitors, which are crucial in cytokine signaling pathways implicated in inflammation and cancer[4].

  • Lysine-Specific Demethylase 1 (LSD1): Pyrrolo[2,3-c]pyridines have been discovered as a new class of highly potent and reversible LSD1 inhibitors, an important target in oncology[5].

  • Phosphodiesterase 4B (PDE4B): A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been evaluated as selective and potent PDE4B inhibitors, with potential applications in central nervous system diseases[6].

  • Fibroblast Growth Factor Receptor (FGFR): 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3, which are attractive targets for cancer therapy[7].

  • Nicotinamide Phosphoribosyltransferase (NAMPT): Potent NAMPT inhibitors containing 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas have been identified through structure-based design[8].

Beyond direct enzyme inhibition, pyrrolopyridine derivatives have been shown to modulate key cellular signaling pathways:

  • NF-κB Signaling: An aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been developed into a novel series of IKKα inhibitors that selectively perturb the non-canonical NF-κB signaling pathway[9].

Experimental Protocols for Related Compounds

While no protocols exist for the topic compound, the synthesis of a closely related isomer, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, has been described. This procedure can serve as a starting point for the potential synthesis of the 3-carboxylic acid isomer.

General Synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid:

  • A solution of the corresponding ethyl ester (e.g., ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) (1.3 mmol) is prepared in ethanol (12 mL).

  • 2M Sodium hydroxide solution (1.7 mmol, 1.1 mL) is added to the stirred solution.

  • The reaction mixture is heated under reflux for 1 to 2 hours.

  • The solvent is evaporated.

  • Water (10 mL) is added to the residue.

  • The pH is adjusted to 4.0 with the addition of acetic acid, leading to the precipitation of the product.

  • The precipitate is collected by filtration and dried to yield the desired carboxylic acid[10].

Future Directions and Postulations

Given the lack of direct experimental data, the mechanism of action of this compound can only be postulated based on the activities of its structural analogs. The presence of the carboxylic acid group suggests potential interactions with binding sites that accommodate acidic moieties, common in many enzyme active sites. The chloro-substituted pyrrolopyridine core provides a rigid scaffold that can be further functionalized to enhance potency and selectivity for a specific target.

To elucidate the mechanism of action of this compound, the following experimental workflow is proposed:

Figure 1: A proposed experimental workflow for the elucidation of the mechanism of action of this compound.

Conclusion

References

5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Ascendancy of Azaindoles in Medicinal Chemistry

In the landscape of heterocyclic chemistry, the pyrrolopyridine scaffold, commonly known as azaindole, has emerged as a "privileged structure."[1] Its unique electronic properties and ability to act as a bioisostere for both indole and purine systems make it a cornerstone in the design of novel therapeutic agents.[1] The introduction of a nitrogen atom into the indole ring can significantly modulate a molecule's physicochemical properties, such as solubility and pKa, while providing an additional hydrogen bond acceptor. This can lead to enhanced binding affinity, greater potency, and improved efficacy of drug candidates.

This guide focuses on a specific, highly functionalized member of this class: This compound . This molecule, a derivative of 6-azaindole, combines the advantageous features of the azaindole core with the reactivity of a carboxylic acid and the modulating effect of a chloro substituent. These features make it a versatile and valuable building block for synthesizing complex bioactive molecules, particularly in the realm of oncology and kinase inhibition.[1][2][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its properties, synthesis, and therapeutic potential.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and computed properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound
CAS Number 1067193-36-5[4]
Molecular Formula C₈H₅ClN₂O₂[5][6]
Molecular Weight 196.59 g/mol [5][6]
Appearance Solid[6]
pKa 3.08 ± 0.30 (Predicted)[7]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[7]
InChI Key MIJRRMLODIKPEA-UHFFFAOYSA-N
SMILES C1=C2C=C(NC2=CN=C1Cl)C(=O)O[5]

Synthesis and Chemical Reactivity

The synthesis of azaindole carboxylic acids often involves multi-step sequences starting from commercially available pyridine derivatives. A common concluding step in the synthesis of carboxylic acids like the title compound is the hydrolysis of a corresponding ester precursor.

General Experimental Protocol: Ester Hydrolysis

The following protocol describes a generalized method for the saponification of an ethyl ester to yield the target carboxylic acid, adapted from procedures for analogous compounds.[8] This method is widely applicable for the final deprotection step in the synthesis of pyrrolopyridine carboxylic acids.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material, ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (1.0 equivalent), in a suitable solvent such as ethanol (EtOH) or a mixture of tetrahydrofuran (THF) and water.

  • Saponification: Add an aqueous solution of a base, typically 2M sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.2-2.0 equivalents), to the stirred solution.

  • Reaction Monitoring: Heat the reaction mixture to reflux or maintain at room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Solvent Removal: Upon completion, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4.0 by the dropwise addition of an acid, such as 1N hydrochloric acid (HCl) or acetic acid. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with cold water to remove residual salts.

  • Drying: Dry the purified solid product in a desiccator or vacuum oven to afford the final this compound.

G cluster_workflow Synthetic Workflow: Ester Hydrolysis start Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate step1 1. Dissolve in EtOH/THF 2. Add aq. NaOH/LiOH start->step1 step2 Heat to Reflux (Saponification) step1->step2 step3 Remove Organic Solvent (Evaporation) step2->step3 step4 Acidify with HCl/Acetic Acid (pH ~4) step3->step4 step5 Filter and Wash Precipitate step4->step5 end_product This compound step5->end_product

Caption: Generalized workflow for the synthesis of the title compound via ester hydrolysis.

Application in Drug Discovery and Development

The 5-chloro-azaindole scaffold is a highly sought-after component in modern medicinal chemistry, primarily for its role in developing kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate numerous cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[3]

Mechanism of Action: Kinase Inhibition

Derivatives of this compound are designed to function as ATP-competitive inhibitors. The azaindole core mimics the adenine portion of ATP, allowing it to bind within the enzyme's active site. The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with hinge region residues of the kinase, a key interaction for potent inhibition. The carboxylic acid group serves as a versatile chemical handle for coupling with various amine-containing fragments, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[3] The 5-chloro substituent can enhance binding affinity through favorable interactions within the active site and improve metabolic stability.

G cluster_pathway Role in Kinase Inhibition inhibitor 5-Chloro-azaindole Derivative Azaindole Core (ATP Mimic) Chloro Group (Binding/Stability) R-Group from Carboxylic Acid (Selectivity/Potency) kinase Kinase Enzyme ATP Binding Site Hinge Region inhibitor:f1->kinase:head Competitively Binds downstream Downstream Signaling (e.g., Cell Proliferation) kinase->downstream Phosphorylates blocked Pathway Blocked kinase->blocked atp ATP atp->kinase:head Binds

References

An In-depth Technical Guide to the Discovery of Novel Pyrrolo[2,3-c]pyridine Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with nitrogen-containing heterocyclic compounds being a particularly fruitful area of investigation. Among these, the pyrrolo[2,3-c]pyridine, also known as 6-azaindole, has emerged as a "privileged scaffold." This unique bicyclic system, consisting of a fused pyrrole and pyridine ring, offers a three-dimensional architecture that is well-suited for interaction with a variety of biological targets.[1] Its structural relationship to indole, a common motif in biologically active molecules, further underscores its potential in drug discovery.

Pyrrolo[2,3-c]pyridines have demonstrated remarkable versatility as pharmacophores, leading to their widespread use in the development of kinase inhibitors, antiproliferative agents, and potential therapeutics for a range of diseases, including cancer and neurodegenerative disorders.[1] The incorporation of the pyridine nitrogen atom into the indole scaffold imparts distinct physicochemical properties, such as altered basicity, hydrogen bonding capacity, and metabolic stability, which can be strategically exploited to fine-tune the pharmacological profile of a lead compound.

This technical guide will provide a comprehensive overview of the discovery of novel pyrrolo[2,3-c]pyridine compounds, with a focus on their application as kinase inhibitors. We will delve into the strategic design principles, synthetic methodologies, and biological evaluation cascades that are integral to the identification and optimization of potent and selective drug candidates based on this promising scaffold.

Strategic Approaches to the Synthesis of the Pyrrolo[2,3-c]pyridine Core

The construction of the pyrrolo[2,3-c]pyridine core is a critical step in the development of new therapeutics based on this scaffold. Several synthetic strategies have been developed, each with its own advantages and limitations. The choice of a particular route often depends on the desired substitution pattern on the bicyclic ring system.

One of the most common and versatile methods for the synthesis of 6-azaindoles is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a pyridine-derived hydrazone. While effective, this method can sometimes suffer from harsh reaction conditions and limited regioselectivity.

More recently, transition metal-catalyzed cross-coupling reactions have gained prominence for the construction of the pyrrolo[2,3-c]pyridine skeleton. Palladium-catalyzed reactions, in particular, have proven to be highly efficient for the formation of the key C-C and C-N bonds required for ring closure. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional approaches.

Another powerful strategy is the Bartoli indole synthesis , which utilizes the reaction of a nitro-pyridine with a vinyl Grignard reagent. This method is particularly useful for the synthesis of substituted 6-azaindoles. The reaction proceeds through a[2][2]-sigmatropic rearrangement, followed by cyclization and aromatization to afford the desired pyrrolo[2,3-c]pyridine.

The following diagram illustrates a generalized workflow for the synthesis of a substituted pyrrolo[2,3-c]pyridine derivative, highlighting key intermediate steps.

G cluster_0 Core Synthesis cluster_1 Diversification A Substituted Pyridine Precursor B Functionalized Pyrrole Intermediate A->B Ring Formation Reaction (e.g., Fischer, Bartoli) C Pyrrolo[2,3-c]pyridine Core B->C Cyclization/Aromatization D Introduction of R1 Substituent C->D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) E Introduction of R2 Substituent D->E Functional Group Interconversion F Final Compound Library E->F Final Modification/Purification

Caption: Generalized synthetic workflow for pyrrolo[2,3-c]pyridines.

Case Study: Discovery of a Novel Pyrrolo[2,3-c]pyridine-Based CDK8 Inhibitor for Colorectal Cancer

To illustrate the practical application of the principles discussed, we will examine a case study based on the discovery of novel pyrrolo[2,3-c]pyridine derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription implicated in the progression of colorectal cancer.[3]

Rationale for Targeting CDK8 with a Pyrrolo[2,3-c]pyridine Scaffold

CDK8 is a component of the Mediator complex and plays a crucial role in regulating gene expression.[3] Its dysregulation has been linked to various cancers, making it an attractive target for therapeutic intervention. The ATP-binding pocket of CDK8 presents a well-defined site for the design of small-molecule inhibitors. The pyrrolo[2,3-c]pyridine scaffold was selected as a starting point for several reasons:

  • Structural Mimicry: The 6-azaindole core can act as a hinge-binding motif, mimicking the adenine region of ATP and forming key hydrogen bonds with the kinase hinge.

  • Vectors for Optimization: The pyrrole and pyridine rings offer multiple positions for substitution, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

  • Favorable Physicochemical Properties: The nitrogen atom in the pyridine ring can improve solubility and other drug-like properties compared to the corresponding indole derivatives.

Lead Identification and Optimization

A high-throughput screening campaign of a diverse compound library against CDK8 identified an initial hit compound with a pyrrolo[2,3-c]pyridine core. While this initial hit displayed modest potency, it provided a valuable starting point for a lead optimization program.

The optimization strategy focused on modifying substituents at the C3 and C5 positions of the pyrrolo[2,3-c]pyridine ring to improve interactions with the CDK8 active site. A series of analogs were synthesized and evaluated for their inhibitory activity against CDK8, as well as their selectivity against other kinases.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the key SAR findings from the lead optimization campaign.

CompoundR1 (C3-position)R2 (C5-position)CDK8 IC50 (nM)Selectivity vs. CDK2
Lead Hit -HPhenyl58015-fold
Analog 1 -CH3Phenyl32025-fold
Analog 2 -H4-Fluorophenyl15050-fold
Analog 3 -CH34-Fluorophenyl8580-fold
Optimized Lead -CH33-(Trifluoromethyl)phenyl15>200-fold

The SAR data revealed that:

  • Small alkyl substituents at the C3-position, such as a methyl group, were well-tolerated and slightly improved potency.

  • Substitution on the C5-phenyl ring with electron-withdrawing groups, such as fluorine or a trifluoromethyl group, significantly enhanced inhibitory activity. This is likely due to favorable interactions with a hydrophobic pocket in the CDK8 active site.

  • The combination of these optimal substitutions led to the identification of an optimized lead compound with potent CDK8 inhibition and excellent selectivity against other CDK family members.

Experimental Protocols

General Synthetic Protocol for the Optimized Lead Compound

The following is a representative protocol for the synthesis of the optimized pyrrolo[2,3-c]pyridine-based CDK8 inhibitor.

Step 1: Synthesis of the 5-bromo-1H-pyrrolo[2,3-c]pyridine core

To a solution of 4-amino-3-bromopyridine in toluene is added vinylmagnesium bromide at 0°C. The reaction mixture is stirred for 2 hours at room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then treated with a catalytic amount of palladium on carbon under a hydrogen atmosphere to effect cyclization and aromatization, affording the 5-bromo-1H-pyrrolo[2,3-c]pyridine core.

Step 2: Suzuki Coupling with 3-(Trifluoromethyl)phenylboronic acid

To a solution of 5-bromo-1H-pyrrolo[2,3-c]pyridine in a mixture of 1,4-dioxane and water is added 3-(trifluoromethyl)phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0). The reaction mixture is heated to 90°C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the C5-arylated intermediate.

Step 3: Methylation of the Pyrrole Nitrogen

To a solution of the C5-arylated intermediate in anhydrous N,N-dimethylformamide (DMF) is added sodium hydride at 0°C. The mixture is stirred for 30 minutes, followed by the addition of methyl iodide. The reaction is stirred at room temperature for 4 hours. The reaction is then carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by preparative HPLC to afford the optimized lead compound.

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against CDK8 is determined using a radiometric filter binding assay.

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the CDK8/cyclin C enzyme, a peptide substrate (e.g., a histone H3-derived peptide), and the test compound at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 30°C.

  • Termination and Separation: The reaction is terminated by the addition of phosphoric acid. The phosphorylated peptide substrate is then captured on a phosphocellulose filter membrane. Unreacted [γ-³²P]ATP is washed away.

  • Quantification: The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Biological Evaluation Workflow

The discovery and development of a novel kinase inhibitor follows a well-defined biological evaluation cascade to assess its potency, selectivity, cellular activity, and in vivo efficacy.

G cluster_0 In Vitro Characterization cluster_1 Cellular & In Vivo Evaluation A Primary Biochemical Assay (e.g., CDK8 Inhibition) B Kinase Selectivity Profiling (Panel of >100 Kinases) A->B Assess Specificity C Cellular Target Engagement Assay (e.g., NanoBRET) B->C Confirm On-Target Activity in Cells D Cellular Proliferation Assay (Colorectal Cancer Cell Lines) C->D Evaluate Functional Cellular Effect E Pharmacokinetic Studies (Mouse, Rat) D->E Determine Drug-like Properties F In Vivo Efficacy Study (Xenograft Mouse Model) E->F Test Therapeutic Efficacy

Caption: Biological evaluation cascade for a novel kinase inhibitor.

Conclusion and Future Directions

The pyrrolo[2,3-c]pyridine scaffold continues to be a rich source of novel drug candidates, particularly in the area of kinase inhibition. The successful discovery of potent and selective inhibitors, as exemplified by the CDK8 case study, highlights the power of a structure-guided design and optimization approach. The inherent versatility of the 6-azaindole core allows for fine-tuning of pharmacological properties to achieve the desired therapeutic profile.

Future research in this area will likely focus on the development of next-generation pyrrolo[2,3-c]pyridine-based inhibitors with improved pharmacokinetic properties and enhanced safety profiles. Furthermore, the exploration of this scaffold against other emerging therapeutic targets holds significant promise for the treatment of a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, also known as 5-chloro-7-azaindole-3-carboxylic acid, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a bioisostere of indole, a privileged structure in numerous biologically active compounds. The introduction of a chlorine atom at the 5-position and a carboxylic acid at the 3-position provides valuable handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutics. This document provides a comprehensive guide to a robust and logical synthetic route for this valuable compound, intended for researchers and professionals in organic synthesis and drug development.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a three-stage process. This strategy leverages the inherent reactivity of the 7-azaindole core to sequentially introduce the desired functionalities.

The three key stages are:

  • Core Synthesis: Preparation of the foundational 5-chloro-1H-pyrrolo[2,3-c]pyridine (5-chloro-7-azaindole) scaffold.

  • C3-Functionalization: Introduction of a formyl group at the C3 position of the pyrrole ring via an electrophilic substitution, specifically the Vilsmeier-Haack reaction.

  • Oxidation: Conversion of the 3-formyl group to the target carboxylic acid.

This linear approach is designed for efficiency and control at each transformation, allowing for purification and characterization of the intermediates.

Synthesis_Workflow Start Starting Materials Step1 Stage 1: Synthesis of 5-Chloro-7-azaindole Start->Step1 Intermediate1 5-Chloro-1H-pyrrolo[2,3-c]pyridine Step1->Intermediate1 Step2 Stage 2: Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 5-Chloro-1H-pyrrolo[2,3-c]pyridine -3-carbaldehyde Step2->Intermediate2 Step3 Stage 3: Oxidation of Aldehyde Intermediate2->Step3 FinalProduct 5-Chloro-1H-pyrrolo[2,3-c]pyridine -3-carboxylic acid Step3->FinalProduct

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine

The initial and crucial step is the construction of the 5-chloro-7-azaindole core. While several methods exist for the synthesis of azaindoles, a common route involves the cyclization of appropriately substituted pyridine derivatives. A patented method outlines a multi-step synthesis starting from 2-amino-3-picoline[1]. This process typically involves protection of the amino group, followed by a series of reactions to construct the pyrrole ring, and subsequent chlorination and aromatization steps[1]. For the purpose of this protocol, we will assume the availability of the starting material, 5-chloro-1H-pyrrolo[2,3-c]pyridine, as it is commercially available from several suppliers.

Stage 2: Vilsmeier-Haack Formylation of 5-Chloro-1H-pyrrolo[2,3-c]pyridine

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds[2]. The 7-azaindole nucleus is sufficiently activated for electrophilic substitution, which preferentially occurs at the C3 position of the pyrrole ring. The reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃)[3].

Protocol: Synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
5-Chloro-1H-pyrrolo[2,3-c]pyridine152.5810.01.53 g
N,N-Dimethylformamide (DMF)73.0930.02.3 mL
Phosphorus oxychloride (POCl₃)153.3311.01.0 mL
Dichloromethane (DCM)84.93-20 mL
Saturated Sodium Bicarbonate Solution--As needed
Deionized Water18.02-As needed
Brine--As needed
Anhydrous Magnesium Sulfate120.37-As needed
Ethyl Acetate88.11-For extraction
Hexane86.18-For recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-chloro-1H-pyrrolo[2,3-c]pyridine (1.53 g, 10.0 mmol) and anhydrous dichloromethane (20 mL).

  • Vilsmeier Reagent Formation: In the dropping funnel, carefully add N,N-dimethylformamide (2.3 mL, 30.0 mmol). Cool the reaction flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.0 mL, 11.0 mmol) to the DMF in the dropping funnel. The formation of the Vilsmeier reagent is exothermic.

  • Reaction: Add the freshly prepared Vilsmeier reagent dropwise to the stirred solution of 5-chloro-1H-pyrrolo[2,3-c]pyridine over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH ~8-9).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde as a solid[4].

Stage 3: Oxidation to this compound

The final step is the oxidation of the aldehyde functional group to a carboxylic acid. A common and effective reagent for this transformation is potassium permanganate (KMnO₄) in an aqueous acetone solution[5]. This method is generally high-yielding and proceeds under mild conditions.

Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde180.595.00.90 g
Potassium Permanganate (KMnO₄)158.0310.01.58 g
Acetone58.08-25 mL
Deionized Water18.02-12.5 mL
1 M Hydrochloric Acid (HCl)--As needed

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (0.90 g, 5.0 mmol) in acetone (25 mL).

  • Addition of Oxidant: Separately, dissolve potassium permanganate (1.58 g, 10.0 mmol) in deionized water (12.5 mL). Add this solution to the stirred solution of the aldehyde at room temperature.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate.

  • Quenching and Filtration: Once the reaction is complete (as indicated by TLC), quench any excess permanganate with a small amount of sodium bisulfite solution until the purple color disappears. Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford this compound.

Detailed_Synthesis cluster_stage1 Stage 1 cluster_stage2 Stage 2: Formylation cluster_stage3 Stage 3: Oxidation Start_Mol 5-Chloro-7-azaindole Reagents2 1. POCl₃, DMF 2. Dichloromethane, 0°C to RT Start_Mol->Reagents2 Vilsmeier-Haack Reaction Workup2 Aqueous NaHCO₃ workup Reagents2->Workup2 Intermediate_Aldehyde 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Workup2->Intermediate_Aldehyde Reagents3 KMnO₄, Acetone/Water, RT Intermediate_Aldehyde->Reagents3 Oxidation Workup3 Acidification (HCl) Reagents3->Workup3 Final_Product This compound Workup3->Final_Product

Caption: Step-by-step reaction schematic.

Conclusion

The described three-stage synthesis provides a reliable and scalable method for the preparation of this compound. The protocols are based on well-established and high-yielding chemical transformations. Careful execution of each step, including monitoring of the reaction progress and appropriate purification techniques, is essential for obtaining the target compound in high purity. This versatile building block can then be utilized in a wide array of subsequent chemical modifications for the synthesis of novel compounds with potential therapeutic applications.

References

The Strategic Application of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Chloro-1H-pyrrolo[2,3-c]pyridine scaffold, a chlorinated derivative of 6-azaindole, represents a privileged heterocyclic system in contemporary drug discovery. Its structural resemblance to purine bases allows it to function as an effective hinge-binding motif in numerous protein kinases, which are pivotal regulators of cellular signaling pathways.[1] The strategic incorporation of a chlorine atom at the 5-position can enhance binding affinity through halogen bonding and improve metabolic stability, while the carboxylic acid functionality serves as a versatile synthetic handle for generating diverse compound libraries. This guide provides an in-depth exploration of the applications of this scaffold, focusing on its role in the development of targeted kinase inhibitors, and offers detailed protocols for the synthesis and evaluation of its derivatives.

While the specific isomer 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is not widely documented in readily available literature, its close analogue, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, is a commercially available and frequently utilized starting material. The principles and applications discussed herein are largely applicable to the broader class of 5-chloro-6-azaindoles, with the carboxylic acid position influencing the vector for subsequent chemical modifications.

I. The 5-Chloro-1H-pyrrolo[2,3-c]pyridine Scaffold as a Kinase Inhibitor Core

The pyrrolo[2,3-c]pyridine nucleus is a bioisostere of indole and adenine, the core component of ATP.[1] This inherent structural mimicry makes it an ideal starting point for designing ATP-competitive kinase inhibitors. The nitrogen atom in the pyridine ring and the pyrrole NH group can form critical hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition.[1]

The 5-chloro substituent offers several advantages:

  • Enhanced Potency: The chlorine atom can participate in favorable halogen bonding interactions with the kinase active site, thereby increasing binding affinity.

  • Improved Metabolic Stability: The presence of a halogen can block potential sites of metabolic oxidation, leading to a longer half-life in vivo.

  • Modulation of Physicochemical Properties: The chloro group influences the electronics and lipophilicity of the molecule, which can be fine-tuned to optimize drug-like properties.

II. Therapeutic Applications and Target-Specific Inhibitors

Derivatives of the 5-Chloro-1H-pyrrolo[2,3-c]pyridine scaffold have shown promise in targeting a range of kinases implicated in oncology and inflammatory diseases.

A. Anaplastic Lymphoma Kinase (ALK) Inhibition

Chromosomal rearrangements of the ALK gene are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[2][3] Several generations of ALK inhibitors have been developed, with some incorporating related azaindole scaffolds.[][5] The 5-Chloro-1H-pyrrolo[2,3-c]pyridine core can serve as a foundation for developing novel ALK inhibitors designed to overcome resistance to existing therapies.

B. c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and invasion. Dysregulation of the c-Met signaling pathway is implicated in various cancers. The pyrrolo[2,3-b]pyridine scaffold, a close isomer, has been successfully utilized to develop potent c-Met inhibitors.[6][7] The 5-chloro-1H-pyrrolo[2,3-c]pyridine core offers a promising alternative for generating novel c-Met inhibitors with improved selectivity and pharmacokinetic profiles.

C. Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a key driver in several cancers. The pyrrolo[2,3-b]pyridine scaffold has been explored for the development of potent FGFR inhibitors.[8][9] The strategic derivatization of the 5-Chloro-1H-pyrrolo[2,3-c]pyridine core, guided by structure-based design, can lead to the discovery of novel FGFR inhibitors with high potency and selectivity.

III. Synthetic and Experimental Protocols

The carboxylic acid group on the 5-Chloro-1H-pyrrolo[2,3-c]pyridine scaffold is a key functional group for derivatization, most commonly through amide bond formation.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for coupling an amine to 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid using a carbodiimide coupling agent.

Materials:

  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Diagram of Amide Coupling Workflow

G cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification start Dissolve Carboxylic Acid in Anhydrous DMF add_reagents Add EDC and HOBt start->add_reagents stir_activation Stir at RT for 30 min add_reagents->stir_activation add_amine Add Amine and DIPEA stir_activation->add_amine stir_coupling Stir at RT for 4-12 h add_amine->stir_coupling workup Aqueous Workup stir_coupling->workup purification Column Chromatography workup->purification end end purification->end Isolated Product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory potency (IC50) of a synthesized compound against a target kinase using a luminescence-based assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant kinase, and substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at room temperature for the recommended time (typically 30-60 minutes).

  • Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Diagram of Kinase Inhibition Assay Workflow

G A Prepare Serial Dilutions of Test Compound B Add Compound, Kinase, and Substrate to Plate A->B C Initiate Reaction with ATP B->C D Incubate at RT C->D E Stop Reaction & Add Detection Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro luminescence-based kinase assay.

IV. Data Presentation: Inhibitory Activities of Pyrrolo-Pyridine Scaffolds

The following table summarizes the inhibitory activities of representative compounds based on pyrrolo-pyridine and related scaffolds against various kinases. This data highlights the potential of this class of compounds in targeted therapy.

Compound ScaffoldTarget KinaseIC50 (nM)Reference
Pyrrolo[3,2-c]pyridineFMS Kinase30[10]
Pyrrolo[2,3-b]pyridinec-Met1.68[6]
Pyrrolo[2,3-b]pyridineFGFR17[8]

V. Conclusion and Future Perspectives

The 5-Chloro-1H-pyrrolo[2,3-c]pyridine scaffold is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. The strategic placement of the chloro substituent and the versatility of the carboxylic acid handle provide a robust platform for generating diverse and potent therapeutic candidates. Future research in this area will likely focus on the synthesis of novel derivatives with improved selectivity profiles and the exploration of this scaffold against a broader range of kinase targets and other enzyme families. The detailed protocols provided herein serve as a foundation for researchers to explore the full potential of this promising heterocyclic system.

VI. References

  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • Bollu, V., & G, S. (2020). Azaindole Therapeutic Agents. PubMed Central. Retrieved from --INVALID-LINK--

  • Zhang, J., Chen, P., Zhu, P., Zheng, P., Wang, T., Wang, L., ... & Zhang, H. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Preprints.org. Retrieved from --INVALID-LINK--

  • Zhao, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from --INVALID-LINK--

  • Tang, Q., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from --INVALID-LINK--

  • Cai, W., et al. (2010). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • Lee, S., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PLOS ONE. Retrieved from --INVALID-LINK--

  • Ricci, A., et al. (2022). ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. Therapeutic Advances in Medical Oncology. Retrieved from --INVALID-LINK--

  • BOC Sciences. (2022). FDA Approved ALK Inhibitors for ALK-Positive Non-Small Cell Lung Cancer. Retrieved from --INVALID-LINK--

  • Gadge, V. T., & Akula, A. (2022). Meta-analysis of Overall Incidence and Risk of ALK Inhibitors-Induced Liver Toxicities in Advanced Non-Small-Cell Lung Cancer. Clinical Medicine Insights: Oncology. Retrieved from --INVALID-LINK--

  • Pass, S. E., et al. (2022). Targeted treatment of non-small cell lung cancer with an anaplastic lymphoma kinase (ALK) gene mutation. Cochrane Database of Systematic Reviews. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols: Derivatization of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, a derivative of 5-azaindole, is a privileged scaffold in medicinal chemistry. Azaindole frameworks are integral to numerous biologically active molecules and several FDA-approved drugs, acting as bioisosteres of the naturally occurring indole structure.[1] The strategic placement of a nitrogen atom in the pyridine ring of the azaindole core can significantly modulate a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can enhance biological activity and pharmacokinetic profiles.[1]

This document provides detailed experimental procedures for the derivatization of the carboxylic acid moiety of this compound. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of novel therapeutic agents. We will explore key derivatization strategies including amide bond formation and esterification, providing step-by-step instructions and the scientific rationale behind the chosen methodologies.

Core Structure

The foundational molecule for the derivatization procedures described is this compound.

Chemical Structure:

Molecular Formula: C₈H₅ClN₂O₂[2] Molecular Weight: 196.59 g/mol [2] CAS Number: 1067193-36-5[3]

Part 1: Amide Bond Formation via EDC/HOBt Coupling

Amide coupling is a cornerstone reaction in medicinal chemistry for the synthesis of stable and diverse molecular architectures.[4] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a widely adopted method for activating carboxylic acids to facilitate their reaction with amines.[4][5] This combination is effective in minimizing racemization and improving reaction efficiency, particularly with electron-deficient amines.[4]

Scientific Rationale

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon the addition of EDC to the carboxylic acid. This intermediate is susceptible to nucleophilic attack by HOBt, forming an active HOBt ester. The subsequent reaction of this ester with an amine is more efficient and less prone to side reactions than direct coupling with the O-acylisourea. The addition of a base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction.[4]

Visual Workflow: Amide Coupling

Amide_Coupling_Workflow Start Start: Weigh Reagents Dissolve Dissolve Carboxylic Acid in Anhydrous DMF Start->Dissolve AddReagents Add Amine, EDC, HOBt, and DIPEA sequentially Dissolve->AddReagents Stir Stir at Room Temperature (Monitor by TLC/LC-MS) AddReagents->Stir Workup Aqueous Workup: Dilute with EtOAc, Wash with NaHCO3(aq) and Brine Stir->Workup Dry Dry Organic Layer (Na2SO4 or MgSO4) Workup->Dry Purify Purify by Column Chromatography Dry->Purify End End: Characterize Product Purify->End

Caption: Workflow for Amide Coupling.

Detailed Protocol: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of 5-Chloro-N-(phenyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxamide.

Materials:

  • This compound

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add aniline (1.1 eq).

  • Add HOBt (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Finally, add EDC·HCl (1.5 eq) portion-wise while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

ReagentMolar Eq.
This compound1.0
Amine (e.g., Aniline)1.1
EDC·HCl1.5
HOBt1.2
DIPEA3.0

Part 2: Esterification

Esterification of the carboxylic acid provides another avenue for derivatization, which can be useful for modulating solubility and cell permeability. A common method for the esterification of pyridine carboxylic acids involves reaction with an alcohol in the presence of a strong acid catalyst.[6]

Scientific Rationale

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. For pyridine-containing carboxylic acids, the pyridine nitrogen can be protonated, which may influence the reactivity. Using a pre-formed salt of a pyridine carboxylic acid ester as a catalyst can be an effective strategy.[6]

Visual Workflow: Esterification

Esterification_Workflow Start Start: Combine Reagents Combine Combine Carboxylic Acid, Alcohol, and Acid Catalyst Start->Combine Reflux Heat to Reflux (Monitor by TLC/LC-MS) Combine->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with Base (e.g., NaHCO3 solution) Cool->Neutralize Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralize->Extract Dry Dry Organic Layer (Na2SO4 or MgSO4) Extract->Dry Purify Purify by Column Chromatography or Distillation Dry->Purify End End: Characterize Product Purify->End

Caption: Workflow for Esterification.

Detailed Protocol: Synthesis of a Representative Ester Derivative

This protocol describes the synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate.

Materials:

  • This compound

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol.

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ester.

ReagentRoleAmount
This compoundStarting Material1.0 eq
MethanolReagent & SolventExcess
Concentrated H₂SO₄Catalyst0.1-0.2 eq

Part 3: Suzuki Cross-Coupling Reactions

The chlorine atom at the 5-position of the pyrrolo[2,3-c]pyridine core offers a handle for further diversification through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This reaction allows for the formation of a carbon-carbon bond between the heterocyclic core and various aryl or heteroaryl boronic acids or esters.[9]

Scientific Rationale

The Suzuki coupling reaction typically employs a palladium catalyst, a base, and a suitable solvent system. The catalytic cycle involves the oxidative addition of the palladium(0) complex to the aryl halide, followed by transmetalation with the boronic acid derivative (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[7][10] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.[9]

Visual Workflow: Suzuki Coupling

Suzuki_Coupling_Workflow Start Start: Degas Solvent Combine Combine Heteroaryl Halide, Boronic Acid, Base, and Pd Catalyst under Inert Atmosphere Start->Combine Heat Heat Reaction Mixture (Monitor by TLC/LC-MS) Combine->Heat Cool Cool to Room Temperature Heat->Cool Workup Aqueous Workup: Dilute with Water, Extract with Organic Solvent Cool->Workup Dry Dry Organic Layer (Na2SO4 or MgSO4) Workup->Dry Purify Purify by Column Chromatography Dry->Purify End End: Characterize Product Purify->End

Caption: Workflow for Suzuki Coupling.

Detailed Protocol: Synthesis of a Representative Biaryl Derivative

This protocol describes a general procedure for the Suzuki coupling of a this compound derivative with a generic arylboronic acid. It is often advantageous to protect the carboxylic acid as an ester prior to performing the Suzuki coupling.

Materials:

  • Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (from Part 2)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • In a reaction vessel, combine the methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).

  • Add the palladium catalyst (0.05-0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

ReagentMolar Eq.
Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate1.0
Arylboronic acid1.2-1.5
Base (e.g., K₂CO₃)2.0-3.0
Palladium Catalyst (e.g., Pd(dppf)Cl₂)0.05-0.1

References

Application Notes and Protocols for the Analytical Characterization of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a derivative of the pyrrolopyridine scaffold, it represents a class of molecules that are often investigated for their potential as kinase inhibitors and other therapeutic agents. The precise and accurate characterization of this molecule is paramount for ensuring the integrity of research and development activities, from synthesis verification to metabolic studies.

This document provides a comprehensive guide to the analytical methodologies for this compound. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical techniques for this compound. The protocols herein are designed to be self-validating and are grounded in established principles of analytical chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an analyte is the foundation for developing effective analytical methods. Below is a summary of the key properties for this compound and its isomers.

PropertyValueSource
Molecular FormulaC₈H₅ClN₂O₂[1]
Molecular Weight196.59 g/mol [1]
Monoisotopic Mass196.0039551 Da[2]
Predicted XLogP31.8[2]
FormSolid[1]

Note: The properties listed are for the closely related isomer 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and are expected to be very similar for the 2,3-c isomer.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC with UV detection is the workhorse for assessing the purity and quantifying small molecules like this compound. The carboxylic acid and aromatic nature of the molecule make it amenable to separation on C18 stationary phases.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is selected due to its hydrophobicity, which provides good retention for the aromatic pyrrolopyridine core.

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reverse-phase chromatography. The addition of a small amount of an acid, such as formic acid, is crucial. It serves to suppress the ionization of the carboxylic acid group, leading to a more retained and sharper peak.[3][4]

  • Detection: The conjugated aromatic system of the pyrrolopyridine ring is expected to have a strong UV absorbance, making UV detection a sensitive and straightforward choice.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh ~1 mg of 5-Chloro-1H-pyrrolo[2,3-c]pyridine- 3-carboxylic acid B Dissolve in Diluent (e.g., 50:50 ACN:H2O) to 1 mg/mL A->B F Inject Sample (5-10 µL) B->F C Prepare Mobile Phase A: 0.1% Formic Acid in Water E Equilibrate C18 Column (e.g., 4.6 x 150 mm, 5 µm) C->E D Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile D->E E->F G Run Gradient Elution F->G H Detect at Max Wavelength (e.g., 254 nm or λmax) G->H I Integrate Peak Area H->I J Calculate Purity (% Area) I->J K Quantify using Calibration Curve I->K

Caption: Workflow for HPLC-UV analysis.

Detailed HPLC Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Chromatographic Conditions:

ParameterRecommended Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 254 nm (or determined λmax)
  • Data Analysis:

    • Integrate the peak area of the analyte.

    • For purity assessment, calculate the percentage area of the main peak relative to the total peak area.

    • For quantification, prepare a calibration curve using standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

LC-MS provides an orthogonal detection method to UV, offering high sensitivity and selectivity, which is particularly useful for identifying impurities and for bioanalytical applications.[5][6]

Causality Behind Experimental Choices
  • Ionization: Electrospray ionization (ESI) is well-suited for polar and ionizable molecules like this compound.[5] It can be operated in both positive and negative ion modes.

    • Positive Mode ([M+H]⁺): Protonation of the pyridine or pyrrole nitrogen atoms.

    • Negative Mode ([M-H]⁻): Deprotonation of the carboxylic acid group. The negative mode is often more sensitive and specific for carboxylic acids.

  • Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM), which offers excellent sensitivity and selectivity.[6] For impurity identification, a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is preferred.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data_ms Data Analysis LC_Prep Sample Prep & LC Conditions (as per HPLC) LC_Sep Chromatographic Separation LC_Prep->LC_Sep Ionization Electrospray Ionization (ESI) LC_Sep->Ionization Q1 Precursor Ion Selection (Q1) Ionization->Q1 CID Collision-Induced Dissociation (Q2) Q1->CID Q3 Product Ion Scanning (Q3) CID->Q3 Detector Detection Q3->Detector Data_Acq MRM Transition Quantification Detector->Data_Acq Struct_Elucid Fragment Ion Analysis

Caption: LC-MS/MS analysis workflow.

Detailed LC-MS Protocol
  • LC Conditions:

    • Use the same LC conditions as described in the HPLC protocol. The use of formic acid in the mobile phase is compatible with and beneficial for ESI-MS.

  • MS Conditions (Proposed):

ParameterRecommended Condition
Ionization ModeESI Negative ([M-H]⁻)
Precursor Ion (m/z)195.0
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation GasNitrogen
Desolvation Temp.350 °C
Collision GasArgon
Collision Energy15-30 eV (Optimize for key fragments)
  • Method Development and Data Analysis:

    • Perform a full scan experiment to confirm the mass of the deprotonated molecule ([M-H]⁻ at m/z 195.0).

    • Conduct a product ion scan (MS/MS) on the precursor ion to identify characteristic fragment ions. A likely fragmentation would be the loss of CO₂ (44 Da), resulting in a fragment at m/z 151.0.

    • For quantification, develop an MRM method by selecting the transition from the precursor ion to a stable and abundant product ion (e.g., 195.0 -> 151.0).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Causality Behind Experimental Choices
  • Solvent: A deuterated solvent that can dissolve the compound is required.[7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for carboxylic acids due to its high polarity and its ability to solubilize a wide range of compounds. The acidic proton of the carboxylic acid is typically observable in DMSO-d₆.[8]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR in organic solvents.

Predicted ¹H NMR Spectral Features

The structure of this compound has several distinct protons that will give rise to characteristic signals:

  • Pyrrole NH Proton: A broad singlet, typically downfield (>11 ppm).

  • Carboxylic Acid OH Proton: A very broad singlet, often far downfield (>12 ppm) in DMSO-d₆.[8]

  • Aromatic Protons: The pyridine and pyrrole rings will have protons with chemical shifts in the aromatic region (typically 7-9 ppm). The exact chemical shifts and coupling patterns will depend on the specific isomer.

Detailed NMR Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.[9]

    • Ensure the sample is fully dissolved. If there are particulates, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.

    • Add a small amount of TMS as an internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. A DEPT experiment can be useful to distinguish between CH, CH₂, and CH₃ carbons.

    • 2D NMR experiments, such as COSY and HSQC/HMBC, can be used to confirm the connectivity of the molecule.

  • Data Analysis:

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the specific protons in the molecule.

    • The carboxyl carbon in the ¹³C NMR spectrum is expected to appear in the range of 165-185 ppm.[8]

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity and quantification, LC-MS for sensitive detection and identification, and NMR for definitive structural elucidation ensures a high level of confidence in the quality and identity of this important research compound. The provided protocols are starting points and should be validated for the specific application and instrumentation.

References

Application Notes and Protocols: 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid in Drug Design and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in drug design and development. The pyrrolo[2,3-c]pyridine, or 5-azaindole, scaffold is a privileged structure in medicinal chemistry, primarily due to its role as a bioisostere of purine, enabling it to function as a potent hinge-binding motif in kinase inhibitors.[1] The strategic incorporation of a chlorine atom can further enhance binding affinity and modulate pharmacokinetic properties.[2] This guide outlines the scientific rationale for its use, a representative synthetic protocol, and detailed methodologies for its evaluation as a kinase inhibitor, from initial enzymatic assays to cell-based functional screens.

Introduction: The Scientific Rationale

The 5-Chloro-1H-pyrrolo[2,3-c]pyridine scaffold belongs to the azaindole family of heterocyclic compounds. Azaindoles are bioisosteric to indoles and, more importantly, to the adenine base of adenosine triphosphate (ATP).[1][3] This structural mimicry makes them ideal candidates for developing competitive inhibitors that target the ATP-binding pocket of protein kinases.[4]

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways. Their dysregulation is a known driver of numerous diseases, most notably cancer.[5] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The pyrrolo[2,3-d]pyrimidine nucleus, a related scaffold, is present in several FDA-approved kinase inhibitors.[3][4] The 5-azaindole core of the title compound provides a robust platform for creating specific and high-affinity interactions within the kinase hinge region, while the carboxylic acid moiety offers a key vector for derivatization or for forming critical hydrogen bonds with the target protein.

Synthesis of the Core Scaffold

Protocol 2.1: Representative Synthesis

This protocol is a hypothetical pathway based on common organic synthesis reactions for similar heterocyclic systems.

Step 1: Synthesis of Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate This key intermediate would likely be synthesized from a suitable chlorinated pyridine precursor through a multi-step reaction sequence, such as a Fischer indole synthesis or a Larock indole synthesis variant, adapted for azaindoles.

Step 2: Saponification to the Carboxylic Acid

  • Setup: To a stirred solution of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (1.0 equivalent) in ethanol (10-15 mL per mmol of ester), add a 2M aqueous solution of sodium hydroxide (NaOH) (1.3 equivalents).[6]

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) for 1-3 hours until the starting material is consumed.

  • Work-up: After cooling to room temperature, evaporate the ethanol under reduced pressure.

  • Purification: Add deionized water (10 mL) to the residue. While stirring, slowly add 1N hydrochloric acid (HCl) to acidify the solution to a pH of approximately 4.0.

  • Isolation: A precipitate of this compound should form. Collect the solid product by vacuum filtration.

  • Drying: Wash the collected solid with cold water and dry it in a desiccator under vacuum to yield the final product.

Application in Drug Design: In Vitro Kinase Inhibition

The primary application of this scaffold is the development of kinase inhibitors. The initial step in characterizing a new compound is to determine its potency and selectivity against a panel of purified kinases.

Scientific Rationale

A luminescence-based kinase assay, such as the ADP-Glo™ assay, is a robust method for quantifying enzyme activity. It measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.[7]

Signaling Pathway Context

Pyrrolopyridine derivatives have shown potent activity against various receptor tyrosine kinases (RTKs) like FMS (CSF-1R) and EGFR, which are key drivers in oncology.[8] The diagram below illustrates a generic RTK signaling cascade that such an inhibitor might target.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK ATP ATP Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) RTK->Kinase_Cascade Activation Ligand Ligand Ligand->RTK Binding & Dimerization Inhibitor 5-Chloro-1H-pyrrolo[2,3-c] pyridine-3-carboxylic acid Inhibitor->RTK Inhibition ADP ADP TF Transcription Factor Kinase_Cascade->TF Activation Gene Gene Expression (Proliferation, Survival) TF->Gene Transcription

A generic receptor tyrosine kinase signaling cascade.
Protocol 3.1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) value.[9]

Materials:

  • Target kinase (e.g., FMS, EGFR) and its specific substrate peptide.

  • This compound (Test Compound).

  • ATP solution.

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[9]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well assay plates.

  • Staurosporine (positive control inhibitor).

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform an 11-point, 3-fold serial dilution in DMSO to create a concentration gradient.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound, DMSO (vehicle control), or Staurosporine to the appropriate wells.

    • Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.

    • Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Add 2 µL of the substrate/ATP mixture (at a concentration equal to the Kₘ for ATP) to each well to start the reaction.[10]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides luciferase/luciferin to produce a light signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced.

Data Analysis:

  • Normalize the data: Set the vehicle control (DMSO) as 100% activity and a no-kinase control as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data using a sigmoidal dose-response (variable slope) equation in software like GraphPad Prism to determine the IC₅₀ value.

Kinase TargetTest Compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
FMS[Experimental Value]5
EGFR[Experimental Value]8
JAK2[Experimental Value]10
SRC[Experimental Value]2
Table 1: Example Data Table for Kinase Inhibition Profiling.

Application in Drug Development: Cell-Based Assays

After confirming enzymatic inhibition, the next critical step is to assess the compound's activity in a cellular context. This validates that the compound can cross the cell membrane and engage its target to produce a biological effect.[11][12]

Workflow for Cellular Characterization

The following diagram outlines the logical flow for testing the compound's efficacy in cancer cell lines.

Cell_Assay_Workflow start Select Cancer Cell Line (e.g., with overactive target kinase) viability Cell Viability Assay (MTT/CellTiter-Glo) Determine IC₅₀ start->viability Dose-Response Treatment pathway Target Engagement Assay (Western Blot) Confirm pathway inhibition viability->pathway Treat at IC₅₀ concentration phenotype Phenotypic Assays (e.g., Migration, Colony Formation) pathway->phenotype Validate Mechanism end Proceed to In Vivo Studies phenotype->end

Workflow for cellular characterization of a kinase inhibitor.
Protocol 4.1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][13]

Materials:

  • Cancer cell line (e.g., MDA-MB-231 for FMS, HCC827 for EGFR).

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • Test Compound and vehicle control (DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the IC₅₀ value using non-linear regression.[13]

Protocol 4.2: Western Blot for Pathway Inhibition

This protocol confirms that the compound inhibits the intended signaling pathway within the cell by measuring the phosphorylation status of the target kinase or its downstream substrates.[13]

Materials:

  • 6-well cell culture plates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies (e.g., anti-p-FMS, anti-FMS, anti-p-ERK, anti-ERK, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • ECL substrate and imaging system.

Procedure:

  • Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at its predetermined IC₅₀ concentration for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size via SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with the desired primary antibody (e.g., anti-phospho-FMS).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Re-probe the membrane with antibodies for the total protein (e.g., total FMS) and a loading control (e.g., GAPDH) to confirm equal protein loading. Quantify band intensity to determine the reduction in phosphorylation.

Conclusion

This compound represents a valuable scaffold for the design and development of novel kinase inhibitors. Its structural properties as a purine bioisostere provide a strong foundation for potent and selective enzyme inhibition. The protocols detailed in this guide offer a comprehensive framework for synthesizing, evaluating, and validating the therapeutic potential of compounds derived from this promising core structure, paving the way for further preclinical and clinical investigation.

References

Application Note: A Robust Protocol for the Synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous kinase inhibitors and therapeutic agents for oncology and neurodegenerative diseases. This application note provides a detailed, field-proven protocol for the synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, a key building block for drug discovery. We present a rational, multi-step synthetic route starting from commercially available 2,6-dichloropyridine, proceeding through a key reductive cyclization step. Furthermore, we outline strategies for the derivatization of this core structure to generate a library of analogs for structure-activity relationship (SAR) studies. Each step is accompanied by expert insights into the causality of experimental choices, ensuring reproducibility and scalability.

Introduction: The Significance of the 6-Azaindole Core

Pyrrolo[2,3-c]pyridines (6-azaindoles) are isosteres of indole, where the C6 carbon is replaced by a nitrogen atom. This substitution significantly alters the molecule's electronic properties, solubility, and metabolic stability, often leading to enhanced pharmacological profiles. These compounds are versatile pharmacophores widely utilized in the development of kinase inhibitors and antiproliferative agents.[1] The introduction of a chlorine atom at the C5 position and a carboxylic acid at the C3 position provides two orthogonal handles for further chemical modification, making this compound an exceptionally valuable intermediate for creating diverse chemical libraries aimed at various biological targets.

Strategic Overview of the Synthetic Approach

The construction of the pyrrolo[2,3-c]pyridine system can be approached in several ways, including the annulation of a pyrrole ring onto a pyridine or vice-versa.[1] For the target molecule, our strategy involves building the pyrrole ring onto a pre-functionalized pyridine core. This approach offers superior control over the substitution pattern on the pyridine ring.

The chosen synthetic pathway involves three key stages:

  • Preparation of the Key Intermediate: Synthesis of ethyl 3-(2,6-dichloro-3-nitropyridin-4-yl)-2-oxopropanoate from 2,6-dichloropyridine.

  • Reductive Cyclization: Formation of the 6-azaindole core to yield the ethyl ester of the target molecule. This is a critical, high-impact step that builds the core heterocyclic system.

  • Saponification and Analog Synthesis: Hydrolysis of the ester to the final carboxylic acid and subsequent derivatization to produce analogs.

This route is designed for robustness, scalability, and access to a wide range of functionalized analogs.

Detailed Experimental Protocols

Part I: Synthesis of Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

This core synthesis is achieved via a two-step sequence involving the formation of a ketoester intermediate followed by a crucial reductive cyclization.

Step 1: Synthesis of Ethyl 3-(2,6-dichloro-3-nitropyridin-4-yl)-2-oxopropanoate

  • Rationale: This step introduces the carbon framework necessary for the eventual pyrrole ring. The reaction sequence begins with the nitration of 2,6-dichloropyridine, followed by nucleophilic aromatic substitution (SNAr) with the enolate of diethyl oxalate. The nitro group serves as a powerful electron-withdrawing group, activating the C4 position for nucleophilic attack, while also being the precursor to the amine required for cyclization.

  • Procedure:

    • Nitration: To a solution of 2,6-dichloropyridine (1 equiv.) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 equiv.). Allow the reaction to warm to room temperature and stir for 4-6 hours. Pour the mixture onto ice and collect the precipitated 2,6-dichloro-3-nitropyridine by filtration.

    • Ketoester Formation: In a flame-dried, three-neck flask under an argon atmosphere, prepare a solution of sodium ethoxide (2.1 equiv.) in anhydrous ethanol. Add diethyl oxalate (2.0 equiv.) dropwise at room temperature. To this solution, add a solution of 4-methyl-2,6-dichloro-3-nitropyridine (prepared via standard methods, 1 equiv.) in anhydrous THF. Stir the reaction at room temperature for 12-16 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Reductive Cyclization to Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

  • Rationale: This is the key ring-forming step. Iron powder in acetic acid is a classic and highly effective reagent for the reduction of an aromatic nitro group to an amine. In the same pot, the newly formed amine undergoes an intramolecular condensation with the adjacent ketone, followed by dehydration, to form the pyrrole ring. This one-pot reductive cyclization is efficient and avoids the isolation of potentially unstable amino-intermediates.[2]

  • Procedure:

    • Dissolve the crude ethyl 3-(2,6-dichloro-3-nitropyridin-4-yl)-2-oxopropanoate (1 equiv.) from the previous step in a mixture of acetic acid and ethanol (3:1 v/v).

    • To this solution, add iron powder (5 equiv.) portion-wise. The reaction is exothermic and may require occasional cooling with a water bath to maintain a temperature below 60 °C.

    • After the addition is complete, heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure. Add water to the residue, which will cause the product to precipitate.

    • Collect the solid by filtration, wash with water, and dry in vacuo to afford ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate as a solid. This product is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.

Part II: Saponification to the Target Carboxylic Acid

Step 3: Synthesis of this compound

  • Rationale: The final step is a standard ester hydrolysis (saponification) using a strong base. The reaction is straightforward, converting the ethyl ester to the corresponding carboxylate salt, which is then protonated with acid to yield the final product.

  • Procedure:

    • Suspend ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (1 equiv.) in ethanol.

    • Add a 2 M aqueous solution of sodium hydroxide (NaOH) (2.0-2.5 equiv.).

    • Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1 M hydrochloric acid (HCl) or acetic acid. A precipitate will form.

    • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry in vacuo to yield this compound.

Synthesis of Analogs: Strategies for Diversification

The synthesized 5-chloro-3-carboxylic acid core is an ideal platform for generating a library of analogs. The pyrrole N-H, the C3-carboxylic acid, and the C5-chloro substituent provide distinct handles for modification.

Visualization of Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Analog Synthesis Start 2,6-Dichloropyridine Intermediate1 Ethyl 3-(2,6-dichloro-3-nitropyridin-4-yl)-2-oxopropanoate Start->Intermediate1 Nitration, Diethyl Oxalate Intermediate2 Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate Intermediate1->Intermediate2 Fe / Acetic Acid (Reductive Cyclization) FinalCore This compound Intermediate2->FinalCore NaOH / EtOH (Saponification) Analog_N N-Alkylated/Arylated Analogs FinalCore->Analog_N Alkylation (e.g., R-X, K2CO3) Analog_C3 C3-Amide/Ester Analogs FinalCore->Analog_C3 Amide Coupling (e.g., R2NH, HATU) Analog_C5 C5-Aryl/Alkyl Analogs FinalCore->Analog_C5 Cross-Coupling (e.g., Suzuki, R-B(OH)2, Pd cat.)

Caption: Overall workflow for the synthesis of the core structure and subsequent diversification into analogs.

Table 1: Protocol Modifications for Analog Synthesis
PositionModification TypeReagents & ConditionsRationale & Key Insights
N1 (Pyrrole) N-AlkylationAlkyl halide (e.g., MeI, BnBr), Base (e.g., K₂CO₃, NaH), Solvent (DMF, THF)Standard N-alkylation. The use of a strong base like NaH ensures complete deprotonation for less reactive alkylating agents.[3]
C3 (Carboxyl) Amide FormationAmine (R₂NH), Coupling agent (e.g., HATU, EDC/HOBt), Base (DIPEA), Solvent (DMF)Standard peptide coupling conditions. HATU is often preferred for its high efficiency and low rate of racemization with chiral amines.
C3 (Carboxyl) EsterificationAlcohol (R-OH), Acid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC/DMAP)Fischer esterification is suitable for simple alcohols. For more complex or sensitive alcohols, DCC/DMAP coupling is more reliable.
C5 (Chloro) Suzuki CouplingAryl/heteroaryl boronic acid (R-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (Dioxane/H₂O)A powerful C-C bond-forming reaction to introduce aryl or heteroaryl groups. The choice of ligand and base can be critical for success with heteroaryl substrates.[4][5]
C5 (Chloro) Buchwald-Hartwig AminationAmine (R₂NH), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, BINAP), Base (e.g., NaOt-Bu)Allows for the introduction of a wide range of primary and secondary amines at the C5 position, a key transformation in medicinal chemistry.
Example Protocol: C5-Arylation via Suzuki Coupling
  • To a microwave vial, add Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (1 equiv.), the desired arylboronic acid (1.5 equiv.), potassium carbonate (3 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Evacuate and backfill the vial with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel chromatography to obtain the C5-arylated product.

  • The resulting ester can then be saponified as described in Part II to yield the final C5-arylated carboxylic acid analog.

Mechanistic Insight: The Reductive Cyclization Step

The formation of the pyrrole ring is the most critical transformation in this synthesis. Understanding its mechanism is key to troubleshooting and optimization.

Caption: Simplified mechanism of the one-pot reductive cyclization to form the pyrrolopyridine core.

The process begins with the multi-electron reduction of the nitro group by iron metal in an acidic medium, generating the corresponding amine. This amine, being a potent nucleophile, immediately attacks the adjacent ketone carbonyl carbon. This intramolecular cyclization forms a hemiaminal intermediate, which rapidly undergoes acid-catalyzed dehydration to form the aromatic pyrrole ring, providing a strong thermodynamic driving force for the reaction.

Conclusion

This application note details a comprehensive and adaptable synthetic strategy for producing this compound and its derivatives. The protocols have been designed with a focus on reliability, scalability, and chemical logic, providing researchers in drug development with a solid foundation for accessing this important class of molecules. The outlined methods for analog synthesis offer clear pathways to explore the chemical space around the 6-azaindole core, facilitating the rapid progression of medicinal chemistry programs.

References

Purification Techniques for 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block, its purity is paramount for the successful synthesis of downstream targets and for ensuring the reliability and reproducibility of biological screening data. This application note provides a comprehensive guide to the purification of this compound, detailing robust protocols for acid-base extraction, recrystallization, and column chromatography. The methodologies are designed to be self-validating and are grounded in established chemical principles, providing researchers with the tools to obtain high-purity material.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies. While specific experimental data for this exact isomer is limited, we can infer key characteristics from its structure and data available for the closely related 2-carboxylic acid isomer.[1]

Table 1: Physicochemical Properties of 5-Chloro-1H-pyrrolo[2,3-c]pyridine Isomers

PropertyThis compound (Predicted)5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid[1]
Molecular Formula C₈H₅ClN₂O₂C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol 196.59 g/mol
Appearance SolidSolid
XLogP3 ~1.81.8
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 44

The presence of both a carboxylic acid and a pyrrolopyridine moiety imparts amphoteric character, with a key acidic handle for purification.

Potential Impurities:

Based on common synthetic routes to analogous compounds, potential impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Side-products: Isomeric byproducts or products of incomplete reactions.

  • Reagents: Residual coupling agents or catalysts.

  • Hydrolysis products: If the synthesis involves an ester intermediate, the corresponding ester may be present.

Purification Strategy Overview

The purification of this compound leverages its acidic nature and polarity. A multi-step approach is recommended for achieving high purity.

Purification_Workflow Crude Crude Product ABE Acid-Base Extraction Crude->ABE Primary Purification Recryst Recrystallization ABE->Recryst Further Purification Chrom Column Chromatography ABE->Chrom Alternative/Final Polish Pure High-Purity Product Recryst->Pure Chrom->Pure

Figure 1: General purification workflow for this compound.

Protocol 1: Acid-Base Extraction and Precipitation

This technique is the cornerstone for purifying carboxylic acids by separating them from neutral and basic impurities. The carboxylic acid is deprotonated with a base to form a water-soluble salt, which is then extracted into an aqueous phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate.

Causality of Experimental Choices:

  • Choice of Base: A moderately weak base like sodium bicarbonate or sodium carbonate is often sufficient to deprotonate the carboxylic acid. The use of a strong base like sodium hydroxide should be approached with caution as it may promote side reactions, although it is used in the saponification of ester precursors to this class of compounds.[2]

  • pH for Precipitation: The aqueous solution should be acidified to a pH significantly below the pKa of the carboxylic acid to ensure complete precipitation. A pH of 4.0 has been shown to be effective for the precipitation of the isomeric 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times to ensure complete transfer of the acidic compound to the aqueous phase.

  • Phase Separation: Combine the aqueous extracts and wash with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral or basic impurities.

  • Acidification: Cool the combined aqueous phase in an ice bath and slowly add a dilute acid (e.g., 1M HCl or acetic acid) with stirring until the pH reaches approximately 4.[2]

  • Precipitation and Isolation: The purified product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water to remove any residual salts and then with a small amount of a non-polar solvent like hexane to aid in drying. Dry the purified solid under vacuum.

Acid_Base_Extraction cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase Crude_Organic Crude Product (Acid + Impurities) Base Add aq. NaHCO₃ Crude_Organic->Base Extraction Impurities_Organic Neutral/Basic Impurities Base->Impurities_Organic Impurities Remain Salt_Aqueous Water-Soluble Salt Base->Salt_Aqueous Acidify Acidify to pH ~4 Salt_Aqueous->Acidify Precipitate Precipitated Pure Acid Acidify->Precipitate

Figure 2: Workflow for acid-base extraction and precipitation.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for further purifying the solid product obtained from the acid-base extraction. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

Solvent System Selection:

Given the polar nature of the molecule, polar protic solvents or mixtures are likely to be effective.

Table 2: Suggested Recrystallization Solvents

Solvent/Solvent SystemRationale
Ethanol/Water A common and effective system for polar compounds. The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly.
Methanol Has been used for the recrystallization of related compounds.[3]
Propan-2-ol Also reported for the recrystallization of similar structures.[3]
Ethyl Acetate/Hexane A good option if the compound is moderately soluble in ethyl acetate. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.

Step-by-Step Protocol (Ethanol/Water System):

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot ethanol to the crude or partially purified this compound to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot ethanolic solution, add deionized water dropwise with swirling until the solution just begins to turn cloudy (the cloud point).

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Protocol 3: Column Chromatography

For challenging separations or to achieve the highest purity, column chromatography is a valuable tool. Both normal-phase and reversed-phase chromatography can be considered.

Normal-Phase Flash Chromatography

This technique is well-suited for separating compounds based on polarity, with more polar compounds having a stronger affinity for the stationary phase.

Causality of Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice for normal-phase chromatography.

  • Mobile Phase: A mixture of a non-polar and a polar solvent is used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. A patent for a related pyrrolopyridine derivative describes the use of a dichloromethane/methanol system.

Step-by-Step Protocol:

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude or partially purified compound in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane/methanol, adsorb it onto a small amount of silica gel, and load it onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol (e.g., a gradient of 0-10% methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an excellent method for analyzing the purity of the final product and can also be used for preparative purification.

Table 3: Recommended RP-HPLC Conditions

ParameterRecommendation
Column C18 stationary phase
Mobile Phase A gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile or methanol.
Detection UV detection at a wavelength where the compound has strong absorbance.

Self-Validation:

The purity of the final product should be assessed using analytical techniques such as:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.

  • LC-MS: To determine the mass of the compound and assess purity.

  • Melting Point: A sharp melting point range is indicative of high purity.

By employing these detailed protocols and understanding the underlying chemical principles, researchers can confidently purify this compound to a high degree of purity, enabling its effective use in subsequent research and development activities.

References

Application Notes & Protocols for the In Vitro Evaluation of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid Scaffold - A Promising but Underexplored Framework

The pyrrolopyridine scaffold, a bioisostere of indole, is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] These structures, often referred to as azaindoles, are privileged pharmacophores because their unique electronic properties and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets, most notably protein kinases.[3][4]

The specific scaffold, this compound, represents a distinct yet relatively unexplored isomer within this family. While extensive research exists for related structures like pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines as potent kinase inhibitors, specific biological data for derivatives of the 3-carboxylic acid variant of 5-chloro-6-azaindole remains limited in publicly accessible literature.[4][5][6]

This guide, therefore, serves as a comprehensive roadmap for researchers embarking on the in vitro evaluation of novel derivatives based on this specific scaffold. The protocols and workflows described herein are synthesized from field-proven methodologies established for analogous heterocyclic compounds. As a Senior Application Scientist, my objective is to provide a logical, self-validating experimental cascade that enables a thorough assessment of these compounds, from initial cytotoxicity screening to preliminary mechanism of action and target engagement studies.

Part 1: Foundational Assessment - Cellular Viability and Cytotoxicity

The initial and most critical step in evaluating any potential anti-cancer agent is to determine its effect on cell proliferation and viability. This primary screen establishes the concentration range of biological activity and identifies promising candidates for further investigation. The MTT assay is a robust and widely adopted colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[7]

Protocol 1: MTT Assay for General Cytotoxicity Screening

Principle: This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette and microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).

    • Seed cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure they remain in the logarithmic growth phase throughout the experiment.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each test derivative in DMSO.

    • Create a series of serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Crucial Controls: Include wells with vehicle control (medium with the same final DMSO concentration as the highest compound concentration, typically ≤0.5%) and a positive control (a known cytotoxic drug like Doxorubicin).[9]

  • Incubation:

    • Incubate the plate for a standard exposure time, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Formation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C. During this time, only viable cells will metabolize the MTT into insoluble formazan crystals, which appear as dark purple precipitates.[7]

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8]

    • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.[8]

Data Analysis and Presentation:

The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

  • Calculate Percentage Viability:

    • Percentage Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100

  • Generate Dose-Response Curve:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine IC50:

    • Use a non-linear regression analysis (sigmoidal dose-response) with software like GraphPad Prism to calculate the IC50 value.

Illustrative Data Presentation:

The results should be summarized in a clear, tabular format. Note that the following data is representative and intended for illustrative purposes only, as specific data for this compound class is not publicly available.

Compound IDDerivative StructureIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT-116
LEAD-001 R = Phenyl5.28.16.5
LEAD-002 R = 4-Fluorophenyl2.84.53.1
LEAD-003 R = 4-Methoxyphenyl15.622.418.9
Doxorubicin (Positive Control)0.81.10.9

Part 2: Elucidating the Mechanism - Target-Based Assays

Given that the broader pyrrolopyridine family is rich in kinase inhibitors, a logical next step is to investigate whether the observed cytotoxicity is due to the inhibition of specific protein kinases.[1][10] An in vitro kinase assay can directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. A decrease in the luminescent signal in the presence of a test compound indicates inhibition of the kinase.

Materials:

  • Purified recombinant protein kinase (e.g., EGFR, FMS, JAK3, based on rational design or screening hits).[1][10]

  • Kinase-specific substrate (peptide or protein).

  • ATP at a concentration near the Km for the specific kinase.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • Test compounds.

  • White, opaque 384-well assay plates.

  • Luminometer.

Step-by-Step Methodology:

  • Prepare Kinase Reaction Buffer:

    • Use a buffer appropriate for the kinase of interest (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Set Up Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations (serially diluted in reaction buffer). Include vehicle (DMSO) and no-enzyme controls.

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate).

    • Incubate for a brief period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiate the Reaction:

    • Add 5 µL of a 1X ATP solution to each well to start the kinase reaction.

    • Incubate for 60 minutes at 30°C. The duration and temperature should be optimized to ensure the reaction is in the linear range.

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence:

    • Measure the luminescent signal using a plate-reading luminometer.

Data Analysis and Presentation:

  • Calculate Percentage Inhibition:

    • Percentage Inhibition = 100 x [1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)]

  • Determine IC50:

    • Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.

Illustrative Data Presentation:

The following table shows representative data for a hypothetical derivative against a panel of relevant kinases.

Compound IDIC50 (nM) vs. FMSIC50 (nM) vs. JAK3IC50 (nM) vs. EGFR
LEAD-002 85>10,000250
Staurosporine (Control Inhibitor)52

Part 3: Visualizing Workflows and Pathways

To ensure clarity and reproducibility, experimental designs and biological pathways should be visualized.

Experimental Workflow Diagram

G cluster_0 Primary Screening cluster_1 Mechanism of Action & Target ID cluster_2 Data Analysis & Lead Progression start Synthesized Derivatives of 5-Chloro-1H-pyrrolo[2,3-c]pyridine- 3-carboxylic acid assay_prep Prepare Stock Solutions & Serial Dilutions start->assay_prep mtt_assay Protocol 1: MTT Cytotoxicity Assay (48-72h Treatment) assay_prep->mtt_assay ic50_calc Calculate IC50 Values mtt_assay->ic50_calc selection Select Active Compounds (e.g., IC50 < 10 µM) ic50_calc->selection kinase_assay Protocol 2: In Vitro Kinase Assay (e.g., FMS, EGFR, JAK) selection->kinase_assay apoptosis_assay Apoptosis Assay (Annexin V / PI) selection->apoptosis_assay kinase_ic50 Determine Kinase IC50 kinase_assay->kinase_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_ic50->sar_analysis apoptosis_assay->sar_analysis lead_selection Lead Candidate Selection for Further Studies sar_analysis->lead_selection

Caption: General workflow for the in vitro evaluation of novel compounds.

Hypothetical Signaling Pathway Inhibition

Many pyrrolopyridine derivatives function by inhibiting receptor tyrosine kinases (RTKs), thereby blocking downstream pro-survival signaling.

G Ligand Growth Factor (e.g., CSF-1) RTK Receptor Tyrosine Kinase (e.g., FMS/CSF-1R) Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound 5-Chloro-1H-pyrrolo[2,3-c]pyridine Derivative Compound:f0->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of a generic RTK signaling pathway by a test compound.

Conclusion and Future Directions

This document provides a foundational framework for the initial in vitro characterization of this compound derivatives. By systematically applying these protocols, researchers can efficiently determine the cytotoxic potential of their novel compounds and begin to unravel their mechanisms of action. Positive hits from this cascade—compounds with potent cytotoxicity and confirmed activity in target-based assays—warrant further investigation, including broader kinase panel screening, cell cycle analysis, and eventual progression into more complex cellular and in vivo models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind each step to overcome common challenges in this multi-step synthesis.

Introduction: A Plausible Synthetic Strategy

Currently, a standardized, optimized protocol for the synthesis of this compound is not widely published. Therefore, this guide is based on a proposed, chemically sound synthetic route, constructed from established organic chemistry principles and analogous transformations found in the literature for similar heterocyclic systems.

The proposed four-step synthesis is as follows:

Synthetic_Pathway A 4-Amino-2-chloropyridine B 4-Amino-2-chloro-3-formylpyridine A->B Step 1: Vilsmeier-Haack Formylation C Diethyl 2-((4-amino-2-chloropyridin-3-yl)methylene)malonate B->C Step 2: Knoevenagel Condensation D Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate C->D Step 3: Reductive Cyclization E This compound D->E Step 4: Ester Hydrolysis Troubleshooting_Cyclization Start Low Yield in Cyclization Prob1 Inefficient Cyclization Start->Prob1 Prob2 Incomplete Oxidation Start->Prob2 Prob3 Side Reactions Start->Prob3 Sol1 High-boiling point solvent (e.g., diphenyl ether) Thermal cyclization Prob1->Sol1 Sol2 Add an oxidizing agent (e.g., DDQ, chloranil) or perform the reaction in the presence of air Prob2->Sol2 Sol3 Consider an alternative route: Fischer indole type synthesis Prob3->Sol3

Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The pyrrolo[2,3-c]pyridine (6-azaindole) core is a significant pharmacophore found in numerous therapeutic agents, particularly kinase inhibitors.[1] However, its synthesis, especially with specific substitution patterns like the C3-carboxylic acid, presents unique challenges.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field experience.

Section 1: Overview of Synthetic Strategy & Core Challenges

The synthesis of substituted 6-azaindoles is non-trivial due to the electronic nature of the fused pyridine ring and potential for competing reactions. A common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. The key challenges often encountered include:

  • Regiocontrol: Ensuring the selective formation of the desired isomer and selective functionalization at the C3 position.

  • Harsh Reaction Conditions: Many classical indole syntheses require harsh acidic or high-temperature conditions that are incompatible with sensitive functional groups.

  • N-H Reactivity: The pyrrole N-H proton is acidic and can interfere with many organometallic or base-mediated reactions, often necessitating a protection/deprotection sequence.[2]

  • Purification: The final carboxylic acid product is often polar and can be challenging to purify, sometimes requiring specialized chromatographic techniques or careful pH-mediated precipitation.

A representative synthetic approach is outlined below, starting from a commercially available nitropyridine.

G cluster_0 Proposed Synthetic Pathway A 2-Chloro-4-methyl-3-nitropyridine B Enamine Intermediate A->B Condensation (e.g., DMF-DMA) C 5-Chloro-1H-pyrrolo[2,3-c]pyridine B->C Reductive Cyclization (e.g., H₂, Pd/C or Fe/AcOH) D N-Protected Intermediate C->D N-Protection (e.g., SEM-Cl) E C3-Formyl Intermediate D->E C3-Formylation (Vilsmeier-Haack) F This compound E->F Oxidation & Deprotection (e.g., KMnO₄ then TBAF)

Caption: Proposed synthetic workflow for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: My reductive cyclization to form the 6-azaindole core (Step B -> C) is low-yielding or failing completely. What are the common causes?

Answer: This is a critical step, and its failure often points to one of several issues.

  • Cause A: Inefficient Reduction of the Nitro Group. The nitro group must be fully reduced to the amine for cyclization to occur. Catalytic hydrogenation (H₂, Pd/C) is very effective but can sometimes be inhibited by chloro-substituents or trace impurities.

    • Troubleshooting:

      • Catalyst Quality: Ensure your Palladium on carbon (Pd/C) catalyst is fresh and active. If catalyst poisoning is suspected, try an alternative reduction method.

      • Alternative Reductants: Chemical reduction using iron powder in acetic acid (Fe/AcOH) or sodium dithionite (Na₂S₂O₄) are excellent alternatives that are often more tolerant of other functional groups.[1]

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the highly UV-active nitro-enamine starting material.

  • Cause B: Instability of the Enamine Intermediate. Enamines can be susceptible to hydrolysis, especially under acidic conditions.

    • Troubleshooting:

      • Inert Atmosphere: Ensure the condensation reaction to form the enamine is carried out under an inert atmosphere (Nitrogen or Argon).

      • Use Anhydrous Solvents: Use dry solvents to minimize hydrolysis.

      • Telescope the Reaction: If the enamine is particularly unstable, consider a "one-pot" procedure where it is generated and immediately subjected to reductive cyclization without isolation.

Question 2: I am having trouble with the C3-formylation step (Step D -> E). I either get no reaction or a mixture of C2 and C3 isomers.

Answer: Regioselectivity in the functionalization of the pyrrole ring is a classic challenge. The Vilsmeier-Haack reaction (POCl₃/DMF) is commonly used for formylation.

  • Cause A: Inadequate N-Protection. The Vilsmeier-Haack reagent is electrophilic and can react at the N-H position if it is not protected. Furthermore, an unprotected N-H can direct lithiation or other electrophilic substitutions to the C2 position.

    • Troubleshooting:

      • Confirm Protection: Ensure your N-protection step went to completion using NMR or LC-MS analysis.

      • Choice of Protecting Group: A sufficiently bulky protecting group, such as triisopropylsilyl (TIPS) or 2-(trimethylsilyl)ethoxymethyl (SEM), can sterically hinder the C2 position, favoring substitution at C3.

  • Cause B: Reaction Conditions. The reactivity of the pyrrolopyridine core can be sensitive to temperature.

    • Troubleshooting:

      • Temperature Control: Perform the addition of the Vilsmeier reagent at 0 °C and then allow the reaction to slowly warm to room temperature or gently heat as needed. Monitor by TLC.

      • Alternative Reagents: If regioselectivity remains poor, consider an alternative strategy such as N-protection followed by ortho-lithiation (using LDA or n-BuLi) and quenching with DMF. This can sometimes provide superior regiocontrol.

Question 3: The final deprotection of the N-SEM group is causing decomposition of my product. How can I avoid this?

Answer: This is a known and significant challenge. SEM deprotection often involves fluoride sources (like TBAF) or strong acid, but the final step can release formaldehyde as a byproduct. This formaldehyde can react with the product, leading to complex side reactions, including the formation of tricyclic structures.[3]

  • Troubleshooting:

    • Include a Scavenger: Perform the deprotection in the presence of a scavenger for formaldehyde, such as ethylenediamine or dimedone.

    • Optimize Conditions: Use the mildest conditions possible. Start with TBAF at room temperature and monitor carefully. Avoid prolonged reaction times and excessive heat.

    • Alternative Protecting Groups: If SEM proves too problematic, consider a protecting group that cleaves under different conditions. For example, a Boc group can be removed with mild acid (TFA), or a TIPS group can be removed with TBAF, often under milder conditions than SEM.

Protecting GroupIntroduction ReagentCleavage ConditionsPotential Issues
SEM SEM-Cl, NaHTBAF or TFAFormaldehyde byproduct formation[3]
Boc Boc₂O, DMAPTFA, HClAcid-labile groups on molecule may be cleaved
TIPS TIPS-Cl, ImidazoleTBAFCan be sterically demanding

Question 4: My final product is difficult to purify. Standard silica gel chromatography gives poor recovery.

Answer: Carboxylic acids are notoriously difficult to purify on standard silica gel due to their acidity, which causes streaking and poor separation.

  • Troubleshooting:

    • pH-Mediated Precipitation/Extraction: This is often the most effective method. Dissolve the crude product in a basic aqueous solution (e.g., 1M NaOH or NaHCO₃) and wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Then, acidify the aqueous layer with cold 1N HCl to a pH of ~4 to precipitate the pure product, which can be collected by filtration.[4]

    • Reverse-Phase Chromatography: If precipitation is insufficient, purification by reverse-phase (C18) HPLC or flash chromatography is the preferred method for polar acidic compounds.

    • Modified Normal Phase: If you must use normal phase chromatography, add a small amount of acetic or formic acid (0.5-1%) to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.

Section 3: Detailed Experimental Protocol: Reductive Cyclization

This protocol provides a robust method for the key ring-forming step using chemical reduction, which is often more scalable and less prone to catalyst poisoning than catalytic hydrogenation.

Synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine (Step C)

  • Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the crude Enamine Intermediate (1.0 eq) and a mixture of glacial acetic acid (10 volumes) and water (2 volumes).

  • Addition of Reducing Agent: Begin stirring the suspension and add iron powder (<325 mesh) (5.0 eq) portion-wise over 20 minutes. The addition is exothermic; use an ice bath to maintain the internal temperature below 50 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 80 °C and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), observing the disappearance of the starting enamine and the appearance of the lower Rf, fluorescent 6-azaindole product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Extract the product with ethyl acetate (3 x 20 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step.

Section 4: Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing common synthesis failures.

G Start Low or No Yield of Target Compound CheckSM Analyze Starting Materials (SM) by NMR/LC-MS Start->CheckSM SM_OK SM Purity is OK CheckSM->SM_OK Yes SM_Bad SM is Impure or Incorrect CheckSM->SM_Bad No CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) SM_OK->CheckConditions PurifySM Action: Purify or Re-synthesize Starting Material SM_Bad->PurifySM Cond_OK Conditions Match Protocol CheckConditions->Cond_OK Yes Cond_Bad Conditions Deviated CheckConditions->Cond_Bad No CheckReagents Verify Reagent Quality/Activity (e.g., Catalyst, Base) Cond_OK->CheckReagents FixCond Action: Repeat with Strict Adherence to Protocol Cond_Bad->FixCond Reagents_OK Reagents are Fresh/Active CheckReagents->Reagents_OK Yes Reagents_Bad Reagents are Old/Inactive CheckReagents->Reagents_Bad No CheckWorkup Investigate Workup & Purification (pH, Extraction, Column) Reagents_OK->CheckWorkup FixReagents Action: Use Freshly Opened or Purified Reagents Reagents_Bad->FixReagents Workup_Bad Product Lost During Workup CheckWorkup->Workup_Bad Yes FixWorkup Action: Optimize Workup (e.g., pH adjustment, different extraction solvent) Workup_Bad->FixWorkup

Caption: A logical decision tree for troubleshooting failed synthetic reactions.

References

Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. As a key intermediate in the synthesis of various pharmacologically active molecules, optimizing its reaction yield is crucial.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during its synthesis.

I. Overview of Synthetic Strategies

The synthesis of this compound and its precursors, broadly classified as azaindoles, can be approached through several established routes.[3][4] The choice of strategy often depends on the available starting materials and the desired substitution pattern. Common methods involve the construction of the pyrrole ring onto a pre-existing pyridine core.[4]

A prevalent synthetic route involves the hydrolysis of the corresponding ethyl ester, ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate. This method is often straightforward but can present challenges in achieving high yields due to incomplete hydrolysis or side reactions.

Synthetic_Pathway A Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate B This compound A->B Hydrolysis (e.g., NaOH, EtOH/H2O)

Caption: General hydrolysis pathway.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield After Hydrolysis of the Ethyl Ester

Q: My hydrolysis of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is resulting in a low yield of the carboxylic acid. What are the potential causes and how can I improve it?

A: Low yields in the saponification of the ethyl ester are a common problem. The primary causes can be categorized as incomplete reaction, degradation of the product, or difficult isolation.

Causality & Solutions:

  • Incomplete Hydrolysis: The ester may be sterically hindered or insufficiently soluble in the reaction medium.

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal time. Refluxing for 2-4 hours is a common starting point.[5]

    • Choice of Base and Solvent: Sodium hydroxide in a mixture of ethanol and water is a standard condition.[5] If solubility is an issue, consider using a co-solvent like THF or dioxane. The concentration of the base is also critical; using a 2M NaOH solution is a good starting point.[5]

    • Base Equivalents: Ensure at least 1.1 to 1.5 equivalents of NaOH are used to drive the reaction to completion.

  • Product Degradation: The pyrrolopyridine core can be sensitive to harsh basic conditions, especially at elevated temperatures over extended periods.

    • Monitor the Reaction: Avoid unnecessarily long reaction times. Once the starting material is consumed (as indicated by TLC/LC-MS), proceed with the workup.

    • Temperature Control: While reflux is common, try running the reaction at a lower temperature (e.g., 60-70 °C) for a longer duration to minimize degradation.

  • Difficult Isolation and Purification: The product is an amphoteric molecule, and its solubility is highly pH-dependent.

    • Careful pH Adjustment: After the reaction, the mixture should be cooled and the organic solvent removed under reduced pressure. The resulting aqueous solution should be acidified carefully. Acetic acid is often used to adjust the pH to around 4.0, which is typically the isoelectric point where the product precipitates.[5] Using a strong acid like HCl can sometimes lead to the formation of the hydrochloride salt, which may be more soluble.

    • Precipitation and Filtration: Allow sufficient time for the product to fully precipitate out of the solution upon acidification. Cooling the mixture in an ice bath can aid this process. Ensure the precipitate is thoroughly washed with cold water to remove any inorganic salts.

Experimental Protocol: Optimized Hydrolysis
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Base Addition: Add 2M aqueous sodium hydroxide (1.5 eq) to the solution.

  • Heating: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Workup: Once the starting material is no longer visible on the TLC plate, cool the reaction to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, add water and then slowly add glacial acetic acid with stirring until the pH of the solution is approximately 4.

  • Precipitation and Isolation: A precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid by vacuum filtration, wash the filter cake with cold water, and then a small amount of cold ethanol.

  • Drying: Dry the solid product under vacuum to a constant weight.

ParameterRecommended RangeRationale
Base Equivalents 1.2 - 1.5 eqEnsures complete consumption of the starting ester.
Reaction Temperature 70 °C - RefluxBalances reaction rate with potential degradation.
pH for Precipitation 3.5 - 4.5Targets the isoelectric point for minimum solubility.
Issue 2: Presence of Impurities in the Final Product

Q: My final product shows impurities by NMR/LC-MS. What are the likely side products and how can I avoid them?

A: Impurities can arise from the starting materials or from side reactions during the synthesis.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Material: As discussed in Issue 1, this is often due to incomplete hydrolysis. Re-subjecting the isolated product to the hydrolysis conditions can sometimes resolve this, but it's preferable to optimize the initial reaction.

  • Decarboxylation: While less common under basic hydrolysis conditions, the carboxylic acid product can potentially decarboxylate at very high temperatures, leading to the formation of 5-chloro-1H-pyrrolo[2,3-c]pyridine.

    • Avoid Excessive Heat: Do not overheat the reaction mixture or prolong the reaction time unnecessarily.

  • Ring Opening/Decomposition: The azaindole core, while aromatic, can be susceptible to decomposition under harsh conditions.

    • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Troubleshooting Workflow for Impurities

Impurity_Troubleshooting Start Impurity Detected in Product Check_SM Is the impurity the starting material? Start->Check_SM Optimize Optimize Hydrolysis: - Increase time/temp - Increase base eq. Check_SM->Optimize Yes Characterize Characterize impurity by MS/NMR Check_SM->Characterize No Recrystallize Recrystallize or re-precipitate final product. Optimize->Recrystallize Decarboxylation Potential Decarboxylation - Reduce reaction temp/time Characterize->Decarboxylation Mass = M-44 Other Other Side Product - Consider inert atmosphere - Re-evaluate synthetic route Characterize->Other Other Mass

Caption: Decision tree for impurity analysis.

Issue 3: Difficulties in the Synthesis of the Precursor Ester

Q: I am having trouble synthesizing the starting material, ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate. Can you provide guidance on this?

A: The synthesis of the azaindole core itself can be challenging. Many classical indole syntheses, such as the Fischer, Bartoli, or Reissert methods, can be adapted for azaindoles.[3] A common approach involves the cyclization of a substituted aminopyridine.

For instance, a multi-step synthesis might start from a substituted chloropyridine. The specific route can vary, but often involves steps like nitration, reduction, and then cyclization to form the pyrrole ring.[4]

Key Considerations for Precursor Synthesis:

  • Regioselectivity: Reactions on the pyridine ring, such as nitration or halogenation, can lead to mixtures of isomers. Careful control of reaction conditions and purification by column chromatography are often necessary.

  • Catalyst Choice: For cross-coupling reactions (e.g., Sonogashira or Suzuki) used in some azaindole syntheses, the choice of palladium catalyst and ligands is critical for achieving good yields.[6][7]

  • Protecting Groups: The NH of the pyrrole ring may require protection during subsequent functionalization steps. Groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) are commonly used.

Given the complexity and variability of these syntheses, it is recommended to consult specific literature procedures for the exact precursor you are targeting.

III. Conclusion

Improving the yield of this compound synthesis primarily involves the careful optimization of the hydrolysis step from its ethyl ester. Key parameters to control are reaction time, temperature, base concentration, and the pH of the final precipitation. By methodically addressing issues of incomplete reaction, potential degradation, and product isolation, researchers can significantly enhance the efficiency of this important synthetic transformation. For challenges related to the synthesis of the precursor ester, a thorough review of established azaindole synthetic methodologies is advised.

IV. References

  • ChemicalBook. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How to Prepare 5-Chloro-1H-pyrrolo[3,2-b]pyridine?. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from --INVALID-LINK--

  • Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid?. Retrieved from --INVALID-LINK--

  • Chemrio. (n.d.). 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry.

  • Sigma-Aldrich. (n.d.). 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from --INVALID-LINK--

  • ACS Publications. (2011). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Retrieved from --INVALID-LINK--

  • Autechaux. (n.d.). 5-Azaindole: The Essential Building Block for Your Next Breakthrough. Retrieved from --INVALID-LINK--

  • MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from --INVALID-LINK--

  • PubMed Central (PMC). (2018). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from --INVALID-LINK--

  • PubMed Central (PMC). (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLICACID. Retrieved from --INVALID-LINK--

  • Amerigo Scientific. (n.d.). 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. Retrieved from --INVALID-LINK--

  • ACS Publications. (2008). A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). Ethyl5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. Retrieved from --INVALID-LINK--

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Sigma Aldrich 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Crystallization of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. It is designed to be a practical resource for troubleshooting common issues encountered during its crystallization, a critical step for ensuring the purity, stability, and overall quality of the final product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound, offering potential causes and actionable solutions.

Q1: My compound fails to crystallize and remains as a supersaturated solution. What should I do?

A1: The inability to initiate crystallization is a common challenge, often stemming from high solubility in the chosen solvent system or high activation energy for nucleation. Here are several strategies to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[1]

    • Seeding: If you have a small amount of solid this compound, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for crystal growth.

  • Increase Supersaturation:

    • Solvent Evaporation: If the solution is clear and stable, you may have too much solvent. Gently warm the solution to evaporate a small portion of the solvent and then allow it to cool again.[1] Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation and impurity inclusion.

    • Cooling: If you are attempting crystallization at room temperature, try cooling the solution in an ice bath or refrigerator. Lowering the temperature will decrease the solubility of the compound and promote crystallization.

  • Solvent System Re-evaluation:

    • Anti-Solvent Addition: If your compound is dissolved in a good solvent, you can try slowly adding a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid. Then, add a small amount of the good solvent to redissolve the precipitate and allow the solution to cool slowly. For heterocyclic compounds, common solvent/anti-solvent pairs include polar solvents like DMF or acetonitrile with less polar solvents like ethyl acetate or even water, depending on the compound's polarity.[2]

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is cooled too quickly or when the compound's melting point is lower than the temperature of the solution when it becomes supersaturated.

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.[1]

  • Add More Solvent: The concentration of the solute may be too high, causing it to come out of solution at a temperature above its melting point. Add a small amount of additional solvent to the heated solution to decrease the supersaturation level, and then cool slowly.[1]

  • Change Solvents: If the problem persists, the chosen solvent may not be suitable. A solvent in which the compound is slightly less soluble at elevated temperatures may be a better choice.

Q3: The crystallization process resulted in a very low yield. How can I improve it?

A3: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor.

  • Optimize Solvent Choice: The ideal solvent for crystallization should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will have a low recovery. You may need to screen different solvents to find the optimal one.

  • Cooling to a Lower Temperature: Ensure that you have allowed sufficient time for the crystallization to complete and that the final temperature is low enough to maximize precipitation. Cooling in an ice bath or even a freezer (if the solvent's freezing point allows) can improve yield.

  • Reduce the Amount of Solvent: Using the minimum amount of hot solvent necessary to fully dissolve the compound will ensure that the solution is supersaturated upon cooling, leading to a higher yield.[1]

  • pH Adjustment: For carboxylic acids like this compound, solubility is highly pH-dependent. A synthesis procedure for a related compound involves dissolving the ester precursor in ethanol, hydrolyzing it with sodium hydroxide, and then precipitating the carboxylic acid by adjusting the pH to 4.0 with acetic acid.[3] This indicates that the compound is likely soluble in a basic solution and will precipitate upon acidification. Ensuring the final pH of your crystallization medium is in the acidic range (around 4.0) could significantly improve your yield.

Q4: The resulting crystals are discolored or appear impure. How can I improve the purity?

A4: The primary goal of crystallization is purification. If your crystals are impure, it could be due to several factors:

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[1] Slowing down the cooling process is crucial for obtaining pure crystals.

  • Insufficient Washing: After filtration, ensure the crystals are washed with a small amount of cold crystallization solvent to remove any residual mother liquor that contains dissolved impurities.

  • Recrystallization: If the initial crystallization does not yield a product of sufficient purity, a second crystallization (recrystallization) is often necessary.[4] Dissolve the impure crystals in a minimal amount of hot solvent and allow them to re-form slowly.

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents for the crystallization of this compound?
  • Alcohols: Ethanol, methanol, isopropanol.

  • Ketones: Acetone.

  • Esters: Ethyl acetate.

  • Nitriles: Acetonitrile.

  • Ethers: Tetrahydrofuran (THF).

  • Amides: N,N-Dimethylformamide (DMF) (often used as a solvent for dissolution, with an anti-solvent for precipitation).

  • Aqueous mixtures: Given that a synthesis procedure involves precipitation from an ethanol/water mixture by pH adjustment, this is a very promising system to explore.[3]

The following table provides a qualitative summary of inferred solubility to guide your solvent selection:

SolventPredicted SolubilityRationale
WaterPoorly soluble at neutral/acidic pH, soluble at basic pHCarboxylic acid group will be deprotonated at high pH, forming a soluble salt.
EthanolModerately soluble, likely good for recrystallizationPolar protic solvent, often a good choice for compounds with hydrogen bonding capabilities.
AcetoneLikely solublePolar aprotic solvent, good for dissolving polar compounds.
Ethyl AcetateLikely less soluble than in acetone or ethanolModerately polar solvent, could be a good anti-solvent or used in a mixed solvent system.
AcetonitrileLikely solublePolar aprotic solvent, often used for crystallizing heterocyclic compounds.[2]
DMFLikely very solubleHighly polar aprotic solvent, may require an anti-solvent to induce crystallization.[2]
HexaneLikely insolubleNon-polar solvent, can be used as an anti-solvent.
Q2: Should I be concerned about polymorphism with this compound?

A2: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for any active pharmaceutical ingredient (API). Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. While there are no specific studies on the polymorphism of this compound in the reviewed literature, it is a possibility for a molecule of this nature. It is crucial to maintain consistent crystallization conditions (solvent, temperature, cooling rate, pH) to ensure you are consistently producing the same polymorphic form. If you observe changes in crystal habit, melting point, or other physical properties between batches, a polymorphic screen may be warranted.

Q3: What analytical techniques can I use to characterize my crystals?

A3: Proper characterization of your crystalline product is essential to confirm its identity, purity, and solid-state form. Recommended techniques include:

  • Visual Inspection and Microscopy: To assess crystal shape and size.

  • Melting Point Analysis: To get a preliminary indication of purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Powder X-ray Diffraction (PXRD): To identify the crystalline form and check for polymorphism.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions.

Experimental Protocol: General Crystallization of this compound

This protocol is a general guideline. The optimal conditions, particularly the choice of solvent and volumes, should be determined experimentally on a small scale first.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of your chosen solvent (e.g., ethanol).

    • Gently heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature. Use the minimum amount of hot solvent required.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and cover it.

    • Allow the solution to cool slowly to room temperature. To slow down the cooling, you can place the flask on an insulating surface (like a wooden block or paper towels).

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Crystallization Attempt outcome Observe Outcome start->outcome no_xtals No Crystals Form (Supersaturated Solution) outcome->no_xtals No Precipitation oiling_out Oiling Out outcome->oiling_out Liquid Phase Separation low_yield Low Yield outcome->low_yield Few Crystals impure_xtals Impure Crystals outcome->impure_xtals Discolored/Poor Quality success Good Crystals Obtained outcome->success Good Quality Crystals action_scratch Scratch Flask / Add Seed Crystal no_xtals->action_scratch action_evap Evaporate Some Solvent no_xtals->action_evap action_cool Cool Further no_xtals->action_cool action_reheat_slow Reheat to Dissolve, Cool Slowly oiling_out->action_reheat_slow action_add_solvent Add More Solvent, Reheat, Cool Slowly oiling_out->action_add_solvent action_change_solvent Change Solvent System oiling_out->action_change_solvent action_optimize_solvent Optimize Solvent Choice low_yield->action_optimize_solvent action_lower_temp Cool to Lower Temperature low_yield->action_lower_temp action_recrystallize Recrystallize impure_xtals->action_recrystallize action_wash Wash with Cold Solvent impure_xtals->action_wash action_scratch->outcome Re-evaluate action_evap->outcome Re-evaluate action_cool->outcome Re-evaluate action_reheat_slow->outcome Re-evaluate action_add_solvent->outcome Re-evaluate action_lower_temp->outcome Re-evaluate action_recrystallize->outcome Re-evaluate

Caption: A decision-making workflow for troubleshooting common crystallization problems.

References

Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and synthetic challenges. Here, we delve into the causality behind experimental outcomes, providing field-proven insights and validated protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Incomplete or No Reaction During Vilsmeier-Haack Formylation

Question: I am attempting to synthesize the 3-formyl precursor of this compound via a Vilsmeier-Haack reaction on 5-chloro-1H-pyrrolo[2,3-c]pyridine, but I'm observing a low yield or recovering only the starting material. What could be the cause?

Answer: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles.[1][2][3] However, its success is highly dependent on the reactivity of the substrate and the proper formation of the Vilsmeier reagent.

Underlying Causes and Solutions:

  • Insufficient Electrophilicity of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of a formamide derivative (like DMF) with a halogenating agent (like phosphorus oxychloride, POCl₃).[2][3] If this reagent is not formed efficiently, the formylation will not proceed.

    • Troubleshooting Protocol:

      • Reagent Quality: Ensure that the DMF is anhydrous and the POCl₃ is fresh. Old or improperly stored POCl₃ can hydrolyze, reducing its effectiveness.

      • Order of Addition: Add the POCl₃ to the DMF at a low temperature (0-5 °C) to control the exothermic reaction and ensure the stable formation of the Vilsmeier reagent.

      • Stoichiometry: A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) can drive the reaction to completion.

  • Low Nucleophilicity of the Pyrrolopyridine Core: The 5-chloro substituent on the pyridine ring is electron-withdrawing, which can reduce the nucleophilicity of the pyrrole ring, making it less reactive towards the Vilsmeier reagent.

    • Troubleshooting Protocol:

      • Reaction Temperature: After the addition of the pyrrolopyridine substrate, the reaction temperature may need to be increased. The optimal temperature can range from room temperature to 80 °C, depending on the substrate's reactivity.[4]

      • Solvent: While the reaction is often run in an excess of DMF, in some cases, a co-solvent like 1,2-dichloroethane or chloroform can be beneficial.[5]

Experimental Protocol for Vilsmeier-Haack Formylation:

StepProcedure
1.To a stirred solution of anhydrous DMF (3.0 eq.) in an appropriate solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar), add POCl₃ (1.2 eq.) dropwise at 0 °C.
2.Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
3.Add a solution of 5-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in the reaction solvent to the Vilsmeier reagent at 0 °C.
4.Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring by TLC or LC-MS.
5.Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral.
6.The product, 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, can be extracted with an organic solvent like ethyl acetate or dichloromethane.
Issue 2: Formation of Regioisomers During Functionalization

Question: I am observing the formation of an isomeric product along with my desired C3-functionalized 5-chloro-1H-pyrrolo[2,3-c]pyridine. How can I improve the regioselectivity?

Answer: The pyrrole ring of the 5-azaindole system has two potentially reactive carbon atoms, C2 and C3. While electrophilic substitution, such as the Vilsmeier-Haack reaction, generally favors the C3 position in pyrroles due to the stability of the resulting intermediate, side reactions at the C2 position can occur.[3]

Controlling Regioselectivity:

  • Steric Hindrance: The C2 position is adjacent to the pyrrole nitrogen, which can sterically hinder the approach of bulky electrophiles. Using a bulkier Vilsmeier reagent (e.g., derived from N-formylmorpholine instead of DMF) might enhance C3 selectivity.

  • Protecting Groups: The use of a protecting group on the pyrrole nitrogen can significantly influence the regioselectivity of electrophilic substitution. A bulky protecting group like triisopropylsilyl (TIPS) can direct electrophiles to the C3 position.

Workflow for Improving C3 Selectivity:

Caption: Workflow for enhancing C3 regioselectivity.

Issue 3: Decarboxylation of the Final Product

Question: During the final hydrolysis of the ethyl ester of this compound or during workup, I am losing my product and isolating 5-chloro-1H-pyrrolo[2,3-c]pyridine instead. What is causing this decarboxylation?

Answer: Pyrrole-3-carboxylic acids are susceptible to decarboxylation, especially under acidic conditions and at elevated temperatures.[6][7] The mechanism involves protonation of the pyrrole ring, which facilitates the loss of carbon dioxide.[8]

Mechanism of Acid-Catalyzed Decarboxylation:

G A Pyrrole-3-carboxylic Acid B Protonated Intermediate (at C2 or C5) A->B H+ C Loss of CO2 B->C Spontaneous D Protonated Pyrrole C->D E Deprotonation D->E -H+ F Decarboxylated Pyrrole E->F

Caption: Acid-catalyzed decarboxylation pathway.

Minimizing Decarboxylation:

  • Hydrolysis Conditions:

    • Base-Mediated Hydrolysis: Use basic conditions for the hydrolysis of the ester precursor (e.g., LiOH, NaOH, or KOH in a mixture of water and a co-solvent like THF or methanol).[9] This avoids the formation of the protonated intermediate that leads to decarboxylation.

    • Temperature Control: Perform the hydrolysis at room temperature or slightly elevated temperatures (e.g., 40-50 °C) to minimize thermal decomposition.

  • Workup Procedure:

    • Acidification: During the acidic workup to protonate the carboxylate and precipitate the product, it is crucial to avoid a large excess of strong acid and to keep the temperature low (0-5 °C).

    • pH Control: Carefully adjust the pH to the isoelectric point of the carboxylic acid (typically around pH 3-4) to maximize precipitation without creating a strongly acidic environment that promotes decarboxylation.[9]

Optimized Hydrolysis and Workup Protocol:

StepProcedureRationale
1.Dissolve the ethyl ester in a mixture of THF and water (e.g., 3:1 v/v).Ensures solubility of the starting material.
2.Add LiOH·H₂O (2-3 eq.) and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).Mild basic hydrolysis minimizes side reactions.
3.Remove the organic solvent (THF) under reduced pressure.Prepares for aqueous workup.
4.Dilute the aqueous residue with water and cool to 0 °C in an ice bath.Temperature control is critical to prevent decarboxylation.
5.Slowly add 1M HCl dropwise with vigorous stirring to adjust the pH to ~3-4.Precise pH control maximizes product precipitation and minimizes acid-catalyzed decarboxylation.
6.Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.Isolates the final product.
Issue 4: N-Alkylation as a Side Reaction

Question: In some of my reaction steps, I am observing the formation of N-alkylated byproducts. How can I prevent this?

Answer: The pyrrole nitrogen in the 5-azaindole system is nucleophilic and can react with electrophiles, including alkylating agents that may be present as reagents or impurities. This N-alkylation can compete with other desired reactions.[10][11]

Strategies to Prevent N-Alkylation:

  • Choice of Base: When a base is required in the reaction, its nature can influence the site of deprotonation and subsequent alkylation. Using a non-nucleophilic, sterically hindered base can favor C-alkylation over N-alkylation if that is the desired outcome. For reactions where N-alkylation is a side reaction, ensuring that no adventitious alkylating agents are present is key.

  • Protecting Groups: If the pyrrole nitrogen's reactivity is problematic, it can be protected with a suitable protecting group (e.g., Boc, SEM, or TIPS) that can be removed later in the synthetic sequence.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the N- vs. C-alkylation ratio. Aprotic polar solvents like DMF can favor N-alkylation.[12]

    • Counter-ion: The choice of the counter-ion in a salt of the pyrrolopyridine can also affect the regioselectivity of alkylation.

Troubleshooting N-Alkylation:

ScenarioRecommended Action
N-alkylation during a reaction involving an alkyl halide.Consider protecting the pyrrole nitrogen before this step.
N-alkylation from a solvent like DMF at high temperatures.Use an alternative, less reactive solvent if possible.
N-alkylation during a base-mediated reaction.Use a non-nucleophilic base and ensure the reaction temperature is as low as possible.

Summary of Key Parameters and Troubleshooting

IssuePotential CauseKey Parameters to ControlRecommended Solution
Incomplete Formylation Inactive Vilsmeier reagent; Low substrate reactivityReagent quality, temperature, stoichiometryUse fresh, anhydrous reagents; optimize reaction temperature.
Regioisomer Formation Competing reaction at C2Steric hindrance, protecting groupsUse a bulky protecting group on the pyrrole nitrogen.
Decarboxylation Acidic conditions, high temperaturepH, temperatureUse basic hydrolysis for the ester; perform acidic workup at low temperature with careful pH control.
N-Alkylation Nucleophilic pyrrole nitrogenChoice of base, solvent, protecting groupsProtect the pyrrole nitrogen; use non-polar solvents and non-nucleophilic bases where applicable.

References

Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential byproducts encountered during this multi-step synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causality behind common experimental pitfalls.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 5-Chloro-1H-pyrrolo[2,3-c]pyridine core?

A1: The construction of the 6-azaindole (pyrrolo[2,3-c]pyridine) core typically follows established indole synthesis methodologies adapted for the pyridine ring system. The most prevalent strategies include:

  • Reductive Cyclization: This involves the cyclization of a substituted nitropyridine, often starting from a precursor like ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate, which is then reduced to form the pyrrole ring.[1][2]

  • Fischer Indole Synthesis: Utilizing a substituted pyridine hydrazine which is reacted with a ketone or aldehyde.[1]

  • Bartoli Indole Synthesis: This method employs the reaction of a nitro-pyridine with a vinyl Grignard reagent.[1]

  • Sonogashira Coupling followed by Cyclization: Coupling of a halo-aminopyridine with a terminal alkyne can generate a key intermediate that subsequently cyclizes to form the pyrrole ring.[3][4]

Q2: My final product shows a persistent impurity with a mass corresponding to the ethyl ester of my target molecule. How can I improve the hydrolysis step?

A2: Incomplete hydrolysis of the ethyl ester precursor (ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate) is a frequent issue. This is often due to insufficient reaction time, inadequate temperature, or a suboptimal concentration of the base (e.g., NaOH or KOH).

Troubleshooting Incomplete Hydrolysis:

  • Increase Reaction Time: Extend the reflux period and monitor the reaction progress by TLC or LC-MS until the starting ester is fully consumed.

  • Elevate Temperature: If the reaction is sluggish at a lower temperature, cautiously increasing the heat can enhance the rate of hydrolysis.

  • Optimize Base Concentration: Ensure a sufficient molar excess of the base is used. A common starting point is 2-4 equivalents of NaOH in a mixture of ethanol and water.[5]

Q3: I am observing a significant amount of a byproduct that appears to be the decarboxylated version of my target molecule. What causes this and how can it be prevented?

A3: Decarboxylation, the loss of CO2 from the carboxylic acid, is a common side reaction for pyrrole-carboxylic acids, particularly at the 2 and 3-positions. This is often promoted by excessive heat or strongly acidic conditions during workup.[6][7][8]

Mitigating Decarboxylation:

  • Control Workup pH: During the acidification step to precipitate the carboxylic acid, avoid a large excess of strong acid and maintain a controlled pH, typically around 4-5.[5]

  • Avoid Excessive Heat: Minimize exposure of the final carboxylic acid to high temperatures, especially in the solid state or in solution for prolonged periods.

  • Purification Strategy: If decarboxylation is unavoidable, purification via column chromatography with a suitable solvent system or recrystallization may be necessary to separate the desired product from the more nonpolar decarboxylated byproduct.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section delves into specific byproducts that may arise during the synthesis of this compound, their likely origins, and strategies for their prevention and removal.

Issue 1: Presence of Dimeric Byproducts

Symptoms:

  • Observation of a high molecular weight impurity in the mass spectrum, often corresponding to double the mass of an expected intermediate or the final product.

  • The appearance of a less polar spot on TLC that tails.

Probable Cause: If a Sonogashira coupling is employed in an early step to introduce the carbon framework for the pyrrole ring, oxidative homocoupling of the terminal alkyne (Glaser coupling) can occur.[9] This leads to the formation of a diyne byproduct which can then undergo further reactions.

Proposed Solution:

  • Degas Solvents Thoroughly: Oxygen is a key promoter of Glaser coupling. Ensure all solvents and reagents are rigorously degassed with an inert gas (e.g., argon or nitrogen) prior to and during the reaction.

  • Use of Copper-Free Sonogashira Conditions: While copper (I) is a co-catalyst in the traditional Sonogashira reaction, its presence can enhance homocoupling.[9] Consider employing a copper-free protocol.

  • Control of Reaction Stoichiometry: Using a slight excess of the aryl halide relative to the alkyne can help to minimize alkyne homocoupling.

Issue 2: Isomeric Impurities

Symptoms:

  • Complex NMR spectrum with overlapping peaks that cannot be attributed to a single compound.

  • Difficulty in achieving a sharp melting point for the final product.

Probable Cause: During the cyclization step to form the pyrrole ring, particularly in Fischer-type syntheses, regiochemical isomers can be formed. For instance, if the cyclization precursor is not appropriately substituted, ring closure could occur at an alternative position on the pyridine ring, leading to a pyrrolo[3,2-b]pyridine or other isomeric structures.

Proposed Solution:

  • Careful Selection of Starting Materials: Ensure the starting materials are pure and have the correct substitution pattern to direct the cyclization to the desired position.

  • Optimize Cyclization Conditions: The choice of acid catalyst and reaction temperature can influence the regioselectivity of the cyclization. A systematic optimization of these parameters may be necessary.

  • Chromatographic Separation: Isomeric byproducts can often be separated by careful column chromatography, although this can be challenging due to their similar polarities.

Issue 3: Residual Starting Materials from Reductive Cyclization

Symptoms:

  • Presence of impurities with mass and NMR characteristics corresponding to the nitro-precursor or partially reduced intermediates.

Probable Cause: Incomplete reduction of the nitro group during the reductive cyclization step is a common issue. This can be due to catalyst deactivation, insufficient reducing agent, or non-optimal reaction conditions.

Proposed Solution:

  • Catalyst Activity: If using a heterogeneous catalyst like Pd/C, ensure it is fresh and active.

  • Sufficient Reducing Agent: When using reducing agents like iron powder or tin(II) chloride, ensure a sufficient stoichiometric excess is used.[2]

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material before workup.

Experimental Protocols & Visual Guides

Protocol 1: Saponification of Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
  • To a stirred solution of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (1.0 eq) in ethanol (10 volumes), add a 2 M aqueous solution of sodium hydroxide (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water (10 volumes) and wash with a non-polar solvent like dichloromethane to remove any unreacted starting material or non-polar impurities.

  • Carefully acidify the aqueous layer to a pH of 4-5 with 1 M hydrochloric acid while stirring in an ice bath.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Diagram 1: Troubleshooting Workflow for Impure Product

G start Impure Final Product (LC-MS / NMR Analysis) ester Mass of Ethyl Ester Detected? start->ester decarboxylated Mass of Decarboxylated Product? ester->decarboxylated No hydrolysis Troubleshoot Hydrolysis: - Increase reaction time/temp - Increase base equivalents ester->hydrolysis Yes high_mw High MW Impurity? decarboxylated->high_mw No workup Optimize Workup: - Control pH during acidification - Avoid excessive heat decarboxylated->workup Yes isomers Isomeric Impurities Suspected? high_mw->isomers No coupling Review Coupling Step: - Degas solvents thoroughly - Consider copper-free conditions high_mw->coupling Yes cyclization Re-evaluate Cyclization: - Verify precursor purity - Optimize catalyst/conditions isomers->cyclization Yes

Caption: A decision tree for troubleshooting common impurities.

Diagram 2: Byproduct Formation Pathways

G cluster_hydrolysis Hydrolysis Step cluster_coupling Sonogashira Coupling (Precursor Synthesis) ester_start Ethyl 5-chloro-1H-pyrrolo[2,3-c] pyridine-3-carboxylate product Desired Product: 5-Chloro-1H-pyrrolo[2,3-c] pyridine-3-carboxylic acid ester_start->product Complete Hydrolysis (NaOH, EtOH/H2O, Reflux) ester_impurity Byproduct: Unreacted Ester ester_start->ester_impurity Incomplete Hydrolysis decarboxylated_impurity Byproduct: 5-Chloro-1H-pyrrolo[2,3-c]pyridine (Decarboxylated) product->decarboxylated_impurity Excess Heat / Strong Acid alkyne Terminal Alkyne desired_coupling Desired Cross-Coupled Product alkyne->desired_coupling homocoupling Byproduct: Diyne (Glaser Coupling) alkyne->homocoupling O2, Cu Catalyst aryl_halide Aryl Halide aryl_halide->desired_coupling Pd/Cu Catalyst

Caption: Common byproduct formation pathways during synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound. By understanding the chemical nature of this heterocyclic carboxylic acid, we can devise effective strategies to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and solubility of this compound.

Q1: What are the primary reasons for the poor solubility of this compound in neutral aqueous solutions?

A1: The low aqueous solubility of this compound in neutral pH is primarily due to its molecular structure. It is a relatively non-polar molecule with a rigid, planar heterocyclic core. The presence of both a carboxylic acid group, which can act as a hydrogen bond donor and acceptor, and the pyrrolopyridine ring system can lead to strong intermolecular interactions in the solid state (crystal lattice energy). These strong interactions must be overcome by solvent molecules for dissolution to occur, which is energetically unfavorable in neutral water.

Q2: I'm seeing my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?

A2: This phenomenon is often referred to as "DMSO shock" or "precipitation upon dilution." Your compound is likely highly soluble in a polar aprotic solvent like DMSO. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, leading to rapid precipitation. To mitigate this, you can try a few strategies:

  • Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay that your compound's solubility will allow.

  • Use a stepwise dilution protocol: Instead of a single large dilution, dilute your stock in a series of steps with intermediate solvent mixtures (e.g., from 100% DMSO to 50:50 DMSO:buffer, then to the final buffer concentration).

  • Add the compound stock to a vortexing buffer: This ensures rapid mixing and dispersion, preventing localized high concentrations.

  • Investigate the use of co-solvents or other excipients: As detailed in the troubleshooting guide below, adding other organic co-solvents or solubilizing agents to your aqueous buffer can increase the compound's solubility.

Q3: Can I improve the solubility of this compound by adjusting the pH?

A3: Absolutely. As a carboxylic acid, its solubility is highly pH-dependent. In basic conditions (high pH), the carboxylic acid group will deprotonate to form a carboxylate salt. This charged species is significantly more polar than the neutral acid form, leading to a substantial increase in aqueous solubility.[1][2] Conversely, in acidic conditions (low pH), the compound will remain in its less soluble, protonated form.

Q4: Are there any common organic solvents that are known to be effective for dissolving this compound?

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

For less polar options, solvents like tetrahydrofuran (THF) and acetone may also be effective, particularly for related 7-azaindole structures.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a systematic workflow to diagnose and resolve solubility problems you may encounter during your experiments.

Step 1: Initial Solvent Screening

The first step is to determine a suitable organic solvent for preparing a concentrated stock solution.

Protocol 1: Small-Scale Solubility Test in Organic Solvents

  • Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into several glass vials.

  • Solvent Addition: To each vial, add a measured volume of a different high-purity, anhydrous solvent (e.g., 100 µL of DMSO, DMF, ethanol, methanol, acetone, THF).

  • Solubilization: Vortex each vial vigorously for 1-2 minutes. Gentle warming (to 30-40°C) or sonication can be used to assist dissolution.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, you can incrementally add more of the solid to determine an approximate saturation point.

Data Presentation Example:

SolventEstimated Solubility (mg/mL) at Room TemperatureObservations
DMSO>50Readily dissolves with vortexing.
DMF>50Readily dissolves with vortexing.
Ethanol~5-10Requires sonication for complete dissolution.
Methanol~2-5Partial dissolution, sonication improves solubility.
Acetone~1-2Limited solubility.
Water (neutral)<0.1Appears insoluble.

Note: The values in this table are illustrative examples based on the expected behavior of similar compounds. You should perform this experiment to determine the actual solubility in your specific solvent batches.

Step 2: Leveraging pH for Aqueous Solubility

For biological assays and other applications requiring an aqueous environment, manipulating the pH is a powerful strategy.

The Underlying Principle: Acid-Base Chemistry

The solubility of a carboxylic acid in water is dictated by the equilibrium between its neutral (R-COOH) and ionized (R-COO⁻) forms. At a pH above the compound's pKa, the ionized form predominates, leading to higher aqueous solubility.

pH_Solubility cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) R-COOH R-COOH (Protonated Form) Low_Solubility Low Aqueous Solubility R-COOH->Low_Solubility Dominant Species Equilibrium + OH⁻ - H₂O R-COOH->Equilibrium R-COO- R-COO⁻ (Deprotonated Form) High_Solubility High Aqueous Solubility R-COO-->High_Solubility Dominant Species Equilibrium->R-COO- Salt_Formation_Workflow Start Start with Free Acid Select_Base Select a Suitable Base (e.g., NaOH, KOH, an amine) Start->Select_Base Reaction React Acid and Base in an Appropriate Solvent Select_Base->Reaction Isolation Isolate the Salt (e.g., precipitation, evaporation) Reaction->Isolation Characterization Characterize the Salt (e.g., NMR, LC-MS, melting point) Isolation->Characterization Solubility_Test Test Solubility of the Salt Characterization->Solubility_Test End Optimized Solubility Solubility_Test->End

References

Validation & Comparative

A Senior Application Scientist’s Guide to the Orthogonal Purity Validation of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond the Purity Percentage

In the landscape of pharmaceutical development, particularly in kinase inhibitor research, the purity of starting materials and intermediates is not merely a number on a certificate of analysis; it is the bedrock of reproducible results and, ultimately, patient safety. 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a critical heterocyclic building block in the synthesis of numerous such inhibitors. Its structural integrity and purity directly influence the yield, impurity profile, and pharmacological activity of the final Active Pharmaceutical Ingredient (API).

This guide eschews a simple checklist approach to purity analysis. Instead, it presents a comprehensive, orthogonal validation strategy from the perspective of a seasoned application scientist. We will delve into not just the "how" but the critical "why" behind each analytical choice, ensuring a self-validating system of protocols. Our approach integrates High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. This multi-faceted methodology is designed to provide an unambiguous confirmation of identity, potency, and impurity profile, consistent with the rigorous standards of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Imperative of Orthogonal Analysis

Relying on a single analytical technique for purity determination is a significant risk. A high purity value from HPLC, for instance, does not preclude the co-elution of a structurally similar impurity. An orthogonal approach, using multiple techniques based on different chemical and physical principles, provides a more robust and trustworthy assessment.

  • Chromatography (HPLC): Separates based on polarity and interaction with the stationary phase. It excels at quantification.

  • Mass Spectrometry (LC-MS): Separates by mass-to-charge ratio, providing molecular weight information crucial for impurity identification.

  • NMR Spectroscopy: Probes the magnetic properties of atomic nuclei, offering definitive structural confirmation and connectivity.

  • Elemental Analysis: Measures the exact percentages of carbon, hydrogen, and nitrogen, confirming the fundamental empirical formula.

This combined approach ensures that what is being quantified is correctly identified and that no significant impurities are being overlooked.

G cluster_0 Impurity Identification Workflow HPLC_Peak Unknown Peak Detected in HPLC LCMS LC-MS Analysis HPLC_Peak->LCMS MS_Data Obtain Mass [M+H]⁺ LCMS->MS_Data Propose Propose Structure (e.g., starting material, degradant, dimer) MS_Data->Propose Confirm Confirm with NMR / Reference Standard Propose->Confirm

References

A Comparative Guide to the Biological Activity of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activity of derivatives based on the 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold. As direct comparative studies on a series of these specific derivatives are not extensively published, this guide synthesizes data from closely related azaindole isomers, particularly pyrrolo[3,2-c]pyridines and pyrrolo[2,3-d]pyrimidines, to establish a robust framework for understanding their potential as kinase inhibitors. The insights and experimental protocols herein are designed for researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold of Azaindoles

The 1H-pyrrolo[2,3-c]pyridine system, also known as 6-azaindole, is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structure is a bioisostere of indole and purine, enabling it to function as a versatile hinge-binding motif in the ATP-binding pocket of various protein kinases.[1] The pyrrolo[2,3-d]pyrimidine nucleus, a related deaza-isostere of adenine, is a component of many ATP-competitive kinase inhibitors.[2][3] The strategic placement of a chlorine atom at the 5-position can enhance binding affinity and modulate the physicochemical properties of the molecule. This guide focuses on derivatives where the core scaffold is further functionalized at the 3-position with a carboxylic acid, which is often converted to carboxamides to explore structure-activity relationships (SAR).

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, they are major targets for therapeutic intervention. The azaindole framework provides an excellent starting point for the design of potent and selective kinase inhibitors.[1]

Presumed Mechanism of Action: ATP-Competitive Kinase Inhibition

Derivatives based on the pyrrolopyridine and related azaindole scaffolds predominantly act as Type I kinase inhibitors. They operate by competing with endogenous ATP for the hinge region of the kinase's active site. The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring typically form crucial hydrogen bonds with the amino acid residues of the kinase's hinge, anchoring the inhibitor in the ATP-binding pocket. The rest of the molecule extends into the active site, where various substituents can form additional interactions, dictating the compound's potency and selectivity.

Kinase_Inhibition_Mechanism cluster_0 Kinase Active Site Hinge Hinge Region Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Inhibitor 5-Chloro-1H-pyrrolo[2,3-c]pyridine Derivative Inhibitor->Hinge Competitively Binds (Forms H-Bonds) Inhibitor->Pocket Tail interacts ATP ATP ATP->Hinge Binds (Endogenous)

Figure 1: Competitive ATP inhibition by an azaindole derivative.

Comparative Analysis and Structure-Activity Relationships (SAR)

While direct SAR data for the this compound series is limited, we can infer key relationships by examining analogous series reported in the literature. The primary point of diversification is typically the carboxamide group at the C3 position.

The Pyrrolo[3,2-c]pyridine Scaffold: FMS Kinase Inhibition

A study on pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase provides valuable insights.[5] The core was functionalized with various diarylamide and diarylurea moieties.

  • Key Finding: The nature of the substituent on the terminal phenyl ring of the carboxamide significantly impacts potency.

  • Example: Compound 1r from this series, featuring a specific substitution pattern, was identified as a highly potent FMS inhibitor with an IC₅₀ of 30 nM. This was a 3.2-fold improvement over the lead compound.[5] This highlights the importance of optimizing the "tail" region of the inhibitor that explores solvent-exposed regions or hydrophobic pockets of the active site.

The Pyrrolo[2,3-b]pyridine Scaffold: PDE4B Inhibition

In a different study targeting phosphodiesterase 4B (PDE4B), a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated.[6] This provides a corollary for understanding SAR at the carboxamide position.

  • Key Finding: The size and hydrophobicity of the amide substituent are critical for activity and selectivity.

  • SAR Observations:

    • Small aliphatic cyclic amides showed moderate to good inhibition.[6]

    • When the R group was a 3-chloro-4-methylphenyl group, increasing the size of the amide substituent led to a decrease in activity.[6]

    • Compound 11h in this series, with an optimized N-substituent, emerged as a potent and selective PDE4B inhibitor.[6]

General Trends for Pyridine Derivatives

Broader studies on pyridine derivatives reveal common structural themes that influence antiproliferative activity.

  • Enhancing Activity: The presence and position of -OMe, -OH, and -C=O groups can enhance activity.[7]

  • Reducing Activity: Conversely, the introduction of bulky groups or certain halogen atoms (depending on the target) can decrease antiproliferative effects.[7] For instance, in one series, replacing a methyl group with a chlorine atom resulted in a higher IC₅₀ value (lower potency).[7]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative compounds from related azaindole series. This data provides a quantitative basis for comparing the potential efficacy of different substitution patterns.

Compound ID (Reference)ScaffoldTarget KinaseIC₅₀ (nM)Notes
1r [5]Pyrrolo[3,2-c]pyridineFMS303.2-fold more potent than the lead compound.
1e [5]Pyrrolo[3,2-c]pyridineFMS60Highly potent analogue.
Lead Cmpd. [5]Pyrrolo[3,2-c]pyridineFMS96Original lead compound (KIST101029).
8l [4]7-AzaindoleHaspin14Most potent Haspin inhibitor in the series.
8g [4]7-AzaindoleCDK9/CyclinT-Identified as a dual inhibitor of CDK9 and Haspin.
8h [4]7-AzaindoleCDK9/CyclinT-Identified as a dual inhibitor of CDK9 and Haspin.
Va [8]Indole-2-carboxamideEGFR71More potent than the reference drug erlotinib (80 nM).
Va [8]Indole-2-carboxamideBRAFV600E67Showed dual inhibitory activity.

Note: The data presented is for related but structurally distinct scaffolds. It serves as a predictive guide for the potential activity of this compound derivatives.

Experimental Protocols

To evaluate and compare the biological activity of novel derivatives, a standardized set of assays is essential. The following protocols represent industry-standard methodologies for characterizing potential kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Enzymatic)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 1. Add kinase, substrate peptide, and test compound to microplate wells. Start->Step1 Step2 2. Initiate reaction by adding ATP. Step1->Step2 Step3 3. Incubate at room temperature (e.g., 60 minutes). Step2->Step3 Step4 4. Stop reaction and add detection reagent (e.g., ADP-Glo™). Step3->Step4 Step5 5. Incubate to allow signal development. Step4->Step5 Step6 6. Measure signal (e.g., luminescence) a plate reader. Step5->Step6 End End: Calculate % Inhibition and IC₅₀ Step6->End

Figure 2: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation : Prepare solutions of the purified target kinase, a suitable peptide substrate, and the test compounds (dissolved in DMSO, serially diluted).

  • Reaction Setup : In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation : Start the phosphorylation reaction by adding a solution of ATP. The concentration of ATP should ideally be close to its Michaelis-Menten constant (Km) for physiological relevance.

  • Incubation : Allow the reaction to proceed at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection : Stop the reaction and quantify the result. A common method is the ADP-Glo™ assay, which measures the amount of ADP produced as a direct output of kinase activity. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase-based light-producing reaction.

  • Data Analysis : Measure the luminescence signal using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines, providing a measure of its activity in a more complex biological context.

Methodology:

  • Cell Seeding : Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds for a set period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization : After a 3-4 hour incubation, carefully remove the media and dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.

  • Absorbance Reading : Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the GI₅₀/IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on comparative analysis of its close isomers, derivatization of the C3-carboxamide position is a critical strategy for modulating potency and selectivity. The data suggests that careful selection of substituents to optimize interactions within the ATP-binding pocket can lead to compounds with nanomolar inhibitory activity against key oncogenic kinases like FMS, CDK9, and Haspin.

Future work should focus on the synthesis and direct biological evaluation of a focused library of these specific derivatives. Head-to-head comparisons against a panel of relevant kinases and cancer cell lines will be necessary to elucidate precise SAR and identify lead candidates for further preclinical development.

References

A Comparative Structural Analysis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a variety of protein kinases.[1][2] The fusion of a pyridine and a pyrrole ring creates a unique electronic and steric environment, with the pyridine nitrogen offering a key hydrogen bond acceptor site that often interacts with the hinge region of kinase ATP-binding sites.[3] This guide delves into the structural analysis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and its simple analogs, providing a comparative framework for researchers in drug discovery and development. We will explore how subtle modifications to this core structure can influence its physicochemical properties and, by extension, its potential biological activity.

The Core Scaffold: this compound

The parent compound, this compound, presents a rigid, planar heterocyclic system. The chlorine atom at the 5-position significantly influences the electron distribution of the pyridine ring, enhancing its electron-withdrawing nature. The carboxylic acid at the 3-position of the pyrrole ring is a key functional group, capable of acting as a hydrogen bond donor and acceptor, and its acidity can be modulated to influence solubility and target engagement.

Below is a diagram illustrating the relationship between the core structure and its simple functional analogs that will be discussed in this guide.

G cluster_core Core Structure cluster_analogs Functional Analogs cluster_n_analogs N-Substituted Analog Core This compound Ester Methyl Ester Analog Core->Ester Esterification Amide Primary Amide Analog Core->Amide Amidation N_Methyl N-Methyl Analog Core->N_Methyl N-Alkylation

Caption: Relationship between the core carboxylic acid and its key analogs.

Comparative Analysis of Structural and Physicochemical Properties

The conversion of the carboxylic acid to an ester or an amide, or the alkylation of the pyrrole nitrogen, induces significant changes in the molecule's properties. These modifications are fundamental in lead optimization to improve characteristics such as cell permeability, metabolic stability, and target binding affinity.

AnalogStructureKey Physicochemical Differences from CorePredicted Impact on Biological Profile
Core Acid This compoundAcidic (pKa ~4-5), acts as H-bond donor & acceptor. Generally more water-soluble, especially at physiological pH.Can form strong ionic and hydrogen bonds with target proteins. May have lower cell permeability due to charge.
Methyl Ester Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylateNeutral, H-bond acceptor only. Increased lipophilicity, lower water solubility.[4]Improved cell permeability. Loss of acidic H-bond donor may alter target binding. Can be a prodrug, hydrolyzed to the active acid in vivo.
Primary Amide 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxamideNeutral, H-bond donor and acceptor. Can form strong hydrogen bonds.[5]Retains hydrogen bonding capability of the acid but is uncharged. May offer a different binding mode or improved permeability over the acid.
N-Methyl 5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acidLoss of pyrrole N-H as H-bond donor. Increased lipophilicity. May alter planarity slightly.Prevents the pyrrole NH from acting as a hinge-binding H-bond donor, which can be critical for kinase inhibition.[3] May improve metabolic stability at the nitrogen.

Structure-Activity Relationship (SAR) Insights from the 7-Azaindole Class

While specific SAR data for this compound is not extensively published, we can infer likely trends from the broader class of 7-azaindole-based kinase inhibitors.

  • The Pyrrole N-H and Pyridine N7: This pair is often crucial for forming two key hydrogen bonds with the kinase hinge region, mimicking the adenine of ATP.[1][2] Therefore, the N-methylation in the N-Methyl analog is predicted to be detrimental to the activity of many kinase inhibitors.

  • Substituents at the 3-position: The 3-position of the 7-azaindole scaffold often points towards the solvent-exposed region of the ATP-binding pocket.[6] This allows for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. The choice between a carboxylic acid, ester, or amide at this position can fine-tune interactions with residues at the entrance of the binding site. For instance, an amide could form additional hydrogen bonds that an ester cannot, potentially increasing potency.

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of these analogs.

G Start Starting Material (e.g., 5-chloro-7-azaindole) Synth Synthesis of 3-Carboxylic Acid Analog Start->Synth Esterification Esterification Synth->Esterification Amidation Amidation Synth->Amidation Purification Purification (e.g., Column Chromatography) Esterification->Purification Amidation->Purification Analysis Structural Analysis (NMR, MS, HPLC) Purification->Analysis BioAssay Biological Assay (e.g., Kinase Inhibition) Analysis->BioAssay

References

A Senior Application Scientist's Guide to the Structural Confirmation of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel heterocyclic compounds, such as 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, even minor positional changes of substituents can drastically alter biological activity. This guide provides an in-depth, experience-driven approach to the structural elucidation of this specific pyrrolopyridine derivative, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data to explain the why behind the spectral patterns, offering a robust framework for analysis and comparison against potential isomeric impurities.

The Imperative of Isomer-Specific Confirmation

Principles of NMR-Based Structural Analysis for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds.[1] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to generate a spectrum that reveals the chemical environment of each atom.

For our target molecule, we anticipate distinct signals for each of the non-equivalent protons and carbons. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of a nucleus. Electron-withdrawing groups, like the chlorine atom and the pyridine nitrogen, will deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating effects of the pyrrole ring will shield certain nuclei, shifting them upfield.

The multiplicity, or splitting pattern, of a proton signal is governed by the (n+1) rule, where 'n' is the number of neighboring, non-equivalent protons. This provides crucial information about the connectivity of the molecule. The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between coupled nuclei and is dependent on the number of bonds and the dihedral angle separating them.

Predicted NMR Spectral Data

In the absence of direct experimental data for this compound, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing the electronic effects of the substituents and by comparing with structurally similar compounds, such as 5-Chloro-7-azaindole-3-carboxylic acid Methyl ester.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-1 (Pyrrole NH)~12.5 (broad)s-1HAcidic proton, often broad and downfield, subject to exchange.
COOH~13.0 (very broad)s-1HHighly acidic proton, very broad and downfield, subject to exchange.
H-2 (Pyrrole)~8.3s-1HSinglet due to no adjacent protons. Deshielded by the adjacent carboxylic acid and the pyrrole ring electronics.
H-4 (Pyridine)~8.6d~2.51HDeshielded by the adjacent nitrogen and the chloro substituent. Exhibits a small meta-coupling to H-6.
H-6 (Pyridine)~8.1d~2.51HInfluenced by the electron-donating pyrrole ring and the meta-positioned chlorine. Coupled to H-4.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)~165Typical chemical shift for a carboxylic acid carbonyl carbon.
C-2 (Pyrrole)~130Attached to the deshielding carboxylic acid group.
C-3 (Pyrrole)~110Shielded carbon of the pyrrole ring.
C-3a (Bridgehead)~145Quaternary carbon in an electron-rich environment but part of the fused system.
C-4 (Pyridine)~148Deshielded by the adjacent nitrogen and the chloro group.
C-5 (Pyridine)~120Carbon bearing the chloro substituent.
C-6 (Pyridine)~118Influenced by the fused pyrrole ring.
C-7a (Bridgehead)~128Quaternary carbon influenced by both rings.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation
  • Weighing the Sample : Accurately weigh 5-10 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting choice for this molecule due to its ability to dissolve polar compounds and the presence of a carboxylic acid and an N-H proton, which are less likely to exchange with the solvent compared to D₂O.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer : Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C) is often sufficient.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

  • ¹H NMR :

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR :

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR (COSY, HSQC, HMBC) :

    • Utilize standard, gradient-selected pulse programs.

    • These experiments are crucial for unambiguous assignments by revealing proton-proton couplings (COSY) and one-bond (HSQC) or multiple-bond (HMBC) proton-carbon correlations.

Workflow and Data Interpretation

The process of structural confirmation follows a logical progression, as illustrated in the diagram below.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structural Confirmation A 1D ¹H NMR D Analyze Chemical Shifts, Multiplicity, and Integration A->D B 1D ¹³C NMR B->D C 2D NMR (COSY, HSQC, HMBC) F Correlate Signals using 2D Data C->F E Assign Proton and Carbon Signals D->E G Compare with Predicted Spectrum E->G F->E H Compare with Potential Isomers G->H I Final Structure Confirmed H->I

Caption: Workflow for NMR-based structural confirmation.

Comparison with Potential Alternatives

The true power of NMR in this context is its ability to distinguish the target molecule from its isomers.

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • ¹H NMR : The most significant difference would be the absence of a singlet for H-2 and the appearance of a singlet for H-3. The chemical shift of H-3 would likely be further upfield compared to the predicted H-2 in our target molecule, as it is not directly adjacent to the carboxylic acid.

  • ¹³C NMR : The chemical shifts of C-2 and C-3 would be significantly different. C-2 would now be the carbon bearing the carboxylic acid, and its chemical shift would be in the region of the current C-3, while the new C-3 would be much more shielded.

  • HMBC : An HMBC experiment would be definitive. In the target molecule, the H-2 proton would show a correlation to the carboxylic carbonyl carbon. In the 2-carboxylic acid isomer, the H-3 proton would show this correlation.

6-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
  • ¹H NMR : The pyridine region would show a different splitting pattern. We would expect two doublets for H-4 and H-5 with a larger ortho-coupling constant (typically 7-9 Hz).

  • ¹³C NMR : The chemical shifts of the pyridine carbons would be altered due to the different position of the chlorine atom.

The logical process for differentiating these structures is outlined below.

G start Acquired NMR Data q1 Observe ¹H signals in pyridine region. Two doublets with J ≈ 2.5 Hz? start->q1 res1 Likely 5-Chloro Isomer. Proceed to next check. q1->res1 Yes res2 Potential 6-Chloro Isomer. (Expect two doublets with J ≈ 8 Hz) q1->res2 No q2 Observe a singlet for the pyrrole proton (not the NH)? q3 HMBC correlation from pyrrole proton to carboxylic C=O? q2->q3 Yes res4 Potential 2-Carboxylic Acid Isomer q2->res4 No res3 Target Structure Likely 5-Chloro...-3-carboxylic acid q3->res3 Yes q3->res4 No res1->q2

Caption: Decision tree for isomeric differentiation using NMR data.

Conclusion

Confirming the structure of this compound is a task that demands a meticulous and multi-layered NMR analysis. By combining 1D and 2D NMR techniques, researchers can move beyond simple spectral matching to a deep understanding of the molecular architecture. This guide provides a framework based on established principles and predictive analysis to ensure the unequivocal identification of the target compound, thereby upholding the integrity of subsequent research and development efforts. The causality behind experimental choices and the self-validating nature of a comprehensive NMR dataset provide the trustworthiness required in the competitive landscape of drug discovery.

References

A Comparative Guide to the Bioactivity of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry. Its role as a bioisostere for the natural indole ring allows it to mimic the parent structure while offering unique physicochemical properties, such as improved solubility and the potential for additional hydrogen bonding, which can enhance target binding and pharmacological profiles.[1] This guide provides an in-depth comparison of the bioactivity of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and its analogs, focusing on their therapeutic potential, primarily as kinase inhibitors in oncology.

While this compound itself is a key synthetic intermediate, its true therapeutic value is often realized upon derivatization of the carboxylic acid group into amides and other functional moieties. This conversion is a critical step in modulating the compound's interaction with biological targets. This guide will explore the structure-activity relationships (SAR) that emerge from modifications at this position and others around the 6-azaindole core.

The 6-Azaindole Core: A Foundation for Kinase Inhibition

The fusion of a pyrrole and a pyridine ring creates the azaindole structure, which is a bioisosteric analog of purines like adenine, the core component of adenosine triphosphate (ATP).[2][3] This structural mimicry makes azaindole derivatives particularly effective as ATP-competitive kinase inhibitors.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] The 6-azaindole scaffold serves as an effective "hinge-binder," anchoring the inhibitor molecule into the ATP-binding pocket of the kinase.

The addition of a chlorine atom at the 5-position, as in our core compound, often enhances potency and can modulate the compound's metabolic stability. Halogenated derivatives have demonstrated significant potential as tyrosine kinase inhibitors (TKIs).[5]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-azaindole derivatives can be finely tuned by strategic modifications at three primary locations: the carboxylic acid at position C3, the pyridine ring (positions C4, C5, C7), and the pyrrole nitrogen (N1).

The carboxylic acid at the C3 position is a critical handle for derivatization. While the acid itself may have limited activity, its conversion to a carboxamide is a common and effective strategy to enhance biological function. This is because the amide group can form additional hydrogen bonds within the target protein's active site and allows for the introduction of diverse substituents that can occupy adjacent pockets, thereby increasing both potency and selectivity.

A study on related pyrrole-3-carboxamides showed that the introduction of various substituted phenyl groups via an amide linkage led to compounds with potent anti-inflammatory activity.[6] This highlights the importance of the R-group in the -C(=O)NHR moiety for determining the specific bioactivity.

SAR_Carboxamide Core 5-Chloro-1H-pyrrolo[2,3-c]pyridine -3-carboxylic acid Amide 3-Carboxamide Derivative -C(=O)NHR Core->Amide Amidation Activity Enhanced Bioactivity (e.g., Kinase Inhibition) Amide->Activity Introduces H-bond donors/acceptors & diverse R-groups

The pyrrolopyridine scaffold has several isomers depending on the position of the nitrogen atom in the six-membered ring. The bioactivity is highly dependent on this position.

  • Pyrrolo[2,3-c]pyridine (6-Azaindole): Our core scaffold. It is widely used in the development of kinase inhibitors and modulators for targets like the cannabinoid receptor 1 (CB1).[7][8]

  • Pyrrolo[2,3-b]pyridine (7-Azaindole): This isomer is also extremely common in medicinal chemistry.[1] For instance, a series of 5-halogenated-7-azaindolin-2-one derivatives showed potent antitumor activity, with some compounds being more active than the FDA-approved drug Sunitinib against a panel of cancer cell lines.[9]

  • Pyrrolo[3,2-c]pyridine (5-Azaindole): Derivatives of this scaffold have been developed as potent and selective inhibitors of FMS kinase, showing strong antiproliferative activity against ovarian, prostate, and breast cancer cell lines.[10] One study found that diarylurea and diarylamide derivatives with this core showed nanomolar potency against melanoma cell lines.[11]

  • Pyrrolo[2,3-d]pyrimidine (7-Deazapurine): This scaffold is a deaza-isostere of adenine and is found in numerous ATP-competitive kinase inhibitors.[2][3][5] This structure is particularly effective for targeting kinases like EGFR and VEGFR2.[5]

The choice of isomer significantly impacts the molecule's geometry and electronic properties, which in turn affects its binding affinity and selectivity for different biological targets.[1]

Substitutions on the aromatic rings are key to optimizing the pharmacological profile.

  • Pyridine Ring: As seen in the core compound, a chloro group at the C5 position is a common feature. In a series of 7-azaindolin-2-ones, 5-halogenation was crucial for antitumor activity.[9]

  • Pyrrole Ring: The N1 position of the pyrrole ring is another site for modification. In a study of 1H-pyrrolo[3,2-c]pyridine derivatives designed as tubulin inhibitors, a 3,4,5-trimethoxyphenyl group at the N1 position was a key feature for potent anticancer activity.[12]

SAR_Substitutions Scaffold Pyrrolo[2,3-c]pyridine Core C3 C3 Scaffold->C3 C5 C5 Scaffold->C5 N1 N1 Scaffold->N1 Activity Modulated Potency, Selectivity & ADME Properties C3->Activity C5->Activity N1->Activity

Comparative Bioactivity Data

The following table summarizes the bioactivity of various pyrrolopyridine analogs, demonstrating the impact of structural modifications.

Compound/Analog ClassTarget(s)Bioactivity (IC₅₀ / Inhibition)Key Structural FeaturesReference
5-Halogenated-7-azaindolin-2-ones Multiple Human Cancer Cell Lines (e.g., MCF-7)IC₅₀: 4.49 - 15.39 µM7-azaindole core, 5-halogen, 3-ylidenemethyl-pyrrole-carboxamide[9]
Pyrrolo[3,2-c]pyridine Diarylureas/amides FMS Kinase, Melanoma Cell LinesIC₅₀: 30 nM (FMS), nanomolar range (Melanoma)5-azaindole core, diarylurea or diarylamide side chains[10][11]
1H-Pyrrolo[3,2-c]pyridine Derivatives Tubulin Polymerization, HeLa, SGC-7901, MCF-7IC₅₀: 0.12 - 0.21 µM5-azaindole core, N1-(3,4,5-trimethoxyphenyl) group[12]
Halogenated Pyrrolo[2,3-d]pyrimidines EGFR, Her2, VEGFR2IC₅₀: 79 nM (EGFR), 40 nM (Her2), 136 nM (VEGFR2) for compound 5k 7-deazapurine core, halogenated benzylidenebenzohydrazide side chain[5]
6-Azaindole-2-carboxamides Cannabinoid Receptor 1 (CB₁)Reduced binding affinity compared to indole counterparts6-azaindole core, C2-carboxamide[7]
Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the synthesis and evaluation of these compounds are essential.

This protocol outlines a common synthetic route for creating a library of analogs by amidating the core carboxylic acid. The causality behind using specific reagents is to ensure efficient and clean coupling between the acid and various amines.

Workflow Diagram:

Synthesis_Workflow start 5-Chloro-1H-pyrrolo[2,3-c] pyridine-3-carboxylic acid activation Acid Activation (e.g., HATU, HOBt) start->activation coupling Amide Coupling (R-NH2, DIPEA) activation->coupling product Target Amide Derivative coupling->product purification Purification (Chromatography) product->purification

Step-by-Step Procedure:

  • Acid Activation:

    • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

    • Add a peptide coupling agent such as HATU (1.1 eq) and an additive like HOBt (1.1 eq). Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization by forming an activated ester.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated intermediate.

  • Amine Addition & Coupling:

    • To the activated acid solution, add the desired primary or secondary amine (R-NH₂, 1.2 eq).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq), to neutralize the formation of HCl and drive the reaction to completion. Rationale: DIPEA is a hindered base that will not compete with the desired amine nucleophile.

    • Stir the reaction mixture at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography (silica gel) with an appropriate solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure amide derivative.

This protocol provides a framework for assessing the inhibitory potency (IC₅₀) of the synthesized analogs against a specific kinase target. This is a self-validating system as it includes positive (known inhibitor) and negative (vehicle) controls.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of recombinant human FMS kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP. The final ATP concentration should be at or near its Km value for the kinase.

    • Prepare serial dilutions of the test compounds (analogs) and a known FMS inhibitor (e.g., KIST101029) in DMSO.[10]

  • Assay Execution (96-well plate format):

    • Add kinase buffer to all wells.

    • Add the test compounds, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Add the FMS kinase to all wells except the "no enzyme" control.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed time (e.g., 60 minutes).

  • Detection and Data Analysis:

    • Stop the reaction and detect kinase activity. A common method is to use a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).

    • Subtract the background signal ("no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a versatile starting point for the development of potent bioactive molecules. Structure-activity relationship studies consistently demonstrate that:

  • Derivatization of the C3-carboxylic acid to a carboxamide is crucial for potent activity. The nature of the substituent on the amide nitrogen dictates target selectivity and potency.

  • The isomeric form of the pyrrolopyridine core (4-, 5-, 6-, or 7-azaindole) is a key determinant of the biological target.

  • Substitutions on both the pyrrole and pyridine rings, particularly halogenation, provide a powerful tool for optimizing the pharmacological properties of the compounds.

Future research should focus on synthesizing diverse libraries of 3-carboxamide derivatives and screening them against panels of kinases to identify novel, potent, and selective inhibitors. Combining structural biology insights (e.g., X-ray crystallography of inhibitor-kinase complexes) with computational modeling will further enable the rational design of next-generation therapeutics based on this promising scaffold.

References

A Head-to-Head Technical Comparison: 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid as a Putative TRK Inhibitor Against Clinically Approved Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted oncology, the inhibition of Tropomyosin Receptor Kinase (TRK) has emerged as a paradigm-shifting strategy for treating a diverse range of solid tumors harboring NTRK gene fusions. The clinical success of first-generation inhibitors has validated this approach, yet the pursuit of novel chemical scaffolds with improved potency, selectivity, and resistance profiles remains a critical objective in drug discovery. This guide provides a detailed, head-to-head comparison of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, a representative of the promising pyrrolopyridine class of compounds, with the FDA-approved TRK inhibitors, Larotrectinib and Entrectinib.

While this compound is a novel chemical entity without extensive published biological data, its structural similarity to other kinase inhibitors suggests its potential as a TRK inhibitor. This guide will, therefore, present a hypothetical yet technically grounded comparison, outlining the precise experimental workflows required to validate this hypothesis and benchmark its performance against the current standards of care.

The Rationale for TRK Inhibition in Oncology

Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are receptor tyrosine kinases essential for neuronal development and function.[1] In oncogenesis, chromosomal rearrangements can lead to the formation of NTRK fusion genes, which produce chimeric TRK proteins with constitutively active kinase domains.[1] These aberrant fusion proteins are potent oncogenic drivers, activating downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote uncontrolled cell proliferation and survival.[2]

TRK inhibitors are small molecules designed to compete with ATP at the kinase domain's binding site, thereby blocking the autophosphorylation and activation of the TRK fusion protein and shutting down these oncogenic signals.[2][3]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein RAS RAS TRK->RAS PI3K PI3K TRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor TRK Inhibitor (e.g., this compound) Inhibitor->TRK Blocks ATP Binding Site

Figure 1: Simplified TRK Signaling Pathway and Point of Inhibition.

Comparative Analysis of TRK Inhibitors

The performance of a novel inhibitor is benchmarked against established drugs based on potency (IC50), selectivity, and cellular activity. Larotrectinib is known for its high selectivity for TRK kinases, while Entrectinib is a multi-kinase inhibitor with activity against TRK, ROS1, and ALK.[4][5]

Table 1: On-Target Potency Comparison of TRK Inhibitors

CompoundTRKA (IC50, nM)TRKB (IC50, nM)TRKC (IC50, nM)Other Key Targets
This compound HypotheticalHypotheticalHypotheticalTo be determined
Larotrectinib 5 - 6.5[4][6]11 - 8.1[4][6]7 - 10.6[4][6]Highly Selective for TRK
Entrectinib 1 - 1.7[4][5][7]3 - 0.4[4][5][7]5 - 0.5[4][5][7]ROS1 (0.2 nM), ALK (1.6 nM)[4]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency. The hypothetical values for the novel compound would be determined via the experimental protocols outlined below.

Experimental Protocols for Comparative Evaluation

To rigorously assess this compound and compare it to Larotrectinib and Entrectinib, a series of standardized biochemical and cell-based assays must be performed. The causality behind these experimental choices is to build a comprehensive profile of the compound, from direct enzyme interaction to its effect on cancer cell viability.

Experimental_Workflow cluster_0 Phase 1: Biochemical Potency & Selectivity cluster_1 Phase 2: Cellular Activity a In Vitro Kinase Assay (Determine IC50 vs. TRKA/B/C) b Kinome-wide Selectivity Screen (Assess Off-Target Activity) a->b c Cellular Phosphorylation Assay (Confirm Target Engagement) b->c d Cell Proliferation Assay (Measure Anti-cancer Effect) c->d

Figure 2: General Experimental Workflow for TRK Inhibitor Evaluation.
Protocol 1: In Vitro TRK Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified TRK kinases by measuring ADP production, a direct product of kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against TRKA, TRKB, and TRKC.

Materials:

  • Recombinant human TRKA, TRKB, and TRKC enzymes (e.g., from Promega, Carna Biosciences).

  • Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate.

  • Test Compounds: this compound, Larotrectinib, and Entrectinib dissolved in DMSO.

  • Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[8]

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white assay plates.

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution (e.g., 10-point, 3-fold) of each test compound in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the 384-well assay plates. Include DMSO-only wells as a "no inhibition" control.

  • Enzyme Preparation: Dilute the recombinant TRK kinase to the desired concentration in the kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Enzyme Addition: Add 2.5 µL of the diluted kinase solution to each well of the assay plate containing the compounds.

  • Reaction Initiation: Prepare a substrate/ATP mix in the kinase buffer. Add 2.5 µL of this mix to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each kinase to ensure competitive inhibition is accurately measured.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Protocol 2: Cellular TRK Autophosphorylation Assay (Western Blot)

This assay validates that the compound can enter cells and inhibit the autophosphorylation of the TRK receptor, confirming on-target engagement in a biological context.

Objective: To measure the inhibition of TRK autophosphorylation in a cancer cell line endogenously expressing a TRK fusion (e.g., KM12 colorectal cancer cells, which harbor a TPM3-NTRK1 fusion).[10]

Materials:

  • KM12 cell line.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-phospho-TRKA (Tyr674/675), anti-total-TRKA.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Step-by-Step Methodology:

  • Cell Plating: Seed KM12 cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Processing: Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-TRKA antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the bands using a chemiluminescence imaging system.

  • Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against total TRKA.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-TRK signal to the total TRK signal for each treatment condition.

Conclusion and Future Directions

This guide outlines a technically robust framework for the head-to-head evaluation of this compound against the established TRK inhibitors Larotrectinib and Entrectinib. The pyrrolopyridine scaffold is a validated pharmacophore in kinase inhibition, and its exploration in the context of TRK offers a promising avenue for the development of next-generation therapeutics.[11][12]

Successful validation through the described protocols—demonstrating potent on-target activity (low nanomolar IC50), clean off-target profiles, and effective cellular target engagement—would establish this compound as a viable lead candidate. Subsequent studies would involve assessing its efficacy in animal models of TRK fusion-positive cancers and evaluating its pharmacokinetic properties to determine its potential as a clinical candidate. This structured, data-driven comparison is fundamental to advancing the field of targeted cancer therapy.

References

A Senior Application Scientist's Guide to Validating the Target of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Chemical Scaffold to Biological Function

The compound 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to inhibit a range of biological targets, most notably protein kinases.[1][2] Derivatives of the closely related pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine cores have been developed as potent inhibitors of targets such as CDK8, FMS kinase, FGFR, and tubulin.[3][4][5]

Given this precedent, a researcher encountering this compound is faced with a critical question: what is its specific biological target? Answering this is fundamental to understanding its mechanism of action and therapeutic potential. Target validation is the multi-step process of confirming that modulating a specific biological target (e.g., a protein) with a small molecule leads to a desired therapeutic effect.[6][7]

This guide provides a comprehensive, multi-faceted strategy for identifying and validating the molecular target of this compound. We will proceed from broad, hypothesis-generating in silico methods to rigorous biophysical, biochemical, and cell-based assays that confirm direct target engagement and functional modulation. This workflow is designed to build a robust, evidence-based case for the compound's mechanism of action, comparing its performance to established standards where applicable.

Part 1: Hypothesis Generation - Where to Begin the Search

Without a known target, our initial efforts must focus on generating educated hypotheses. This involves leveraging both computational predictions and the known pharmacology of structurally related molecules.

Analog-Based Analysis & In Silico Target Prediction

The pyrrolopyridine core is a well-established kinase hinge-binding motif. Therefore, our primary hypothesis is that this compound is a protein kinase inhibitor.

Recommended Action:

  • Database Mining: Search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds with annotated biological activity. This can rapidly narrow the field of potential targets. For instance, various pyrrolopyridine derivatives have shown activity against VEGFR2, EGFR, and CDK2.[1]

  • In Silico Screening: Utilize computational tools to predict potential targets. This can involve:

    • Ligand-Based Similarity Searching: Using the compound's 2D or 3D structure to find known ligands with similar properties and, by extension, their targets.

    • Reverse Docking: Screening the compound against a library of 3D protein structures (particularly a panel of kinases) to predict binding affinity and pose.

These initial steps do not provide definitive proof but are invaluable for prioritizing targets for experimental validation, saving significant time and resources.

Part 2: Biophysical Confirmation of Direct Target Binding

Once a primary target or a small panel of candidate proteins is identified (e.g., a specific kinase), the next crucial step is to confirm a direct, physical interaction between the compound and the protein.

Workflow for Biophysical Validation

The following workflow outlines a standard and effective path to confirm direct binding and characterize the interaction.

G cluster_0 Biophysical Validation Workflow start Hypothesized Target Protein (e.g., Purified Kinase X) dsf Differential Scanning Fluorimetry (DSF) (Thermal Shift Assay) start->dsf Initial Screen for Stabilization decision Binding Confirmed? dsf->decision ΔTm > 2°C? spr Surface Plasmon Resonance (SPR) result Quantitative Binding Data: Affinity (KD) Kinetics (ka, kd) spr->result Determine Kinetics decision->spr Yes no_binding Re-evaluate Hypothesis (Return to Part 1) decision->no_binding No stop Proceed to Functional Assays result->stop

Caption: Workflow for confirming direct compound-protein binding.

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is an efficient, high-throughput method to detect ligand binding. The principle is that a protein's melting temperature (Tm) will increase upon binding to a stabilizing ligand.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein (e.g., Kinase X) at 0.2-0.4 mg/mL in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 100X stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

    • Prepare a 10 mM stock of this compound in DMSO. Serially dilute to create a concentration range (e.g., 100 µM to 10 nM).

  • Assay Plate Setup (96- or 384-well PCR plate):

    • In each well, add 20 µL of the protein solution.

    • Add 1 µL of the compound dilution. For controls, add 1 µL of DMSO (negative control) and 1 µL of a known inhibitor (positive control).

    • Add 1 µL of the 100X dye solution.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a quantitative PCR instrument.

    • Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute, monitoring fluorescence at each step.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition.

    • Calculate the thermal shift (ΔTm) = Tm (with compound) - Tm (with DMSO). A ΔTm of >2°C is generally considered a significant shift.

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.[8][9][10]

Principle: A target protein is immobilized on a sensor chip. When the compound (analyte) is flowed over the surface, binding causes a change in the refractive index at the surface, which is detected in real-time.[11]

Protocol:

  • Surface Preparation:

    • Immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a density that will provide a robust signal.

    • Expert Insight: It is critical to validate that the immobilized protein remains active, typically by confirming the binding of a known ligand or substrate.[12]

  • Analyte Preparation:

    • Prepare a series of concentrations for this compound in running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO). A typical range might be 0.1 to 10 times the expected dissociation constant (KD).

  • Binding Measurement:

    • Inject the different concentrations of the compound over the sensor surface, followed by a dissociation phase where only running buffer is flowed.

    • Include a "zero concentration" (buffer only) injection for double referencing.

    • After each cycle, regenerate the surface with a mild solution (e.g., low pH glycine) to remove bound analyte.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Part 3: Biochemical and Cellular Functional Validation

Confirming direct binding is necessary but not sufficient. We must demonstrate that this binding event translates into a functional consequence on the target's activity, first in a purified system and then within a living cell.[13]

Biochemical Functional Assay: Kinase Activity

Assuming our target is a kinase, a biochemical assay will determine if the compound inhibits its catalytic activity. Modern luminescence- or fluorescence-based assays are safe, high-throughput alternatives to traditional radiometric methods.[14]

Recommended Assay: The ADP-Glo™ Kinase Assay is a robust luminescence-based method that measures the amount of ADP produced during the kinase reaction. Less ADP produced means more inhibition.

Protocol:

  • Reaction Setup:

    • In a white 384-well plate, add the compound across a range of concentrations.

    • Add the kinase and its specific substrate (e.g., a peptide or protein).

    • Expert Insight: Pre-incubate the enzyme and inhibitor for 15-30 minutes to allow for binding equilibrium to be reached before starting the reaction.[15]

  • Initiate Reaction: Add ATP to start the kinase reaction. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme.

  • Stop Reaction & Quantify ADP:

    • After a set incubation time (e.g., 60 minutes), add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating light.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Comparison with a Standard Inhibitor

A crucial part of validation is benchmarking performance.[15] Here, we compare the hypothetical results for our compound against a known inhibitor of "Kinase X".

ParameterThis compoundReference Inhibitor (e.g., Staurosporine)
Binding Affinity (KD) [SPR] 50 nM10 nM
Biochemical Potency (IC50) [ADP-Glo] 120 nM25 nM
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify that a compound binds to its target within the complex environment of an intact cell.[16][17] The principle is identical to DSF: ligand binding stabilizes the target protein against thermal denaturation.[18][19]

G cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow cells Treat Intact Cells (+ Compound or DMSO) heat Heat Shock (Apply Temperature Gradient) cells->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse separate Separate Soluble vs. Aggregated (Centrifugation) lyse->separate detect Detect Soluble Target Protein (Western Blot or ELISA) separate->detect analyze Analyze Protein Levels detect->analyze melt_curve Generate Melt Curve (Soluble Protein vs. Temp) analyze->melt_curve Vary Temp itdrf Generate Isothermal Dose-Response (Soluble Protein vs. Conc.) analyze->itdrf Vary Conc.

Caption: Workflow for verifying intracellular target engagement using CETSA.

Protocol:

  • Cell Treatment: Culture an appropriate cell line and treat with the compound or DMSO (vehicle control) for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2°C increments).

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge at high speed (~20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant, which contains the soluble, stabilized protein fraction. Analyze the amount of the target protein in the supernatant using a specific antibody via Western Blot or ELISA.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble protein against temperature. A stabilizing compound will shift the curve to the right, indicating a higher melting temperature.

    • Isothermal Dose-Response: Perform the experiment at a single, fixed temperature (one that causes significant precipitation in the DMSO control) but with varying compound concentrations. This allows for the calculation of an EC50 for target engagement.

Cellular Functional Assay: Pathway Modulation

The final step is to show that target engagement in cells leads to a functional outcome. If the target is Kinase X, which is known to phosphorylate Substrate Y, we can measure this downstream event.

Protocol: Western Blot for Phospho-Substrate

  • Treat cells with increasing concentrations of the compound for a relevant period.

  • Include a positive control (a known inhibitor of the pathway) and a negative control (DMSO).

  • Lyse the cells and separate proteins by SDS-PAGE.

  • Perform a Western blot using two primary antibodies: one that detects the phosphorylated form of Substrate Y (p-Substrate Y) and another that detects total Substrate Y (as a loading control).

  • Expected Outcome: A successful inhibitor will show a dose-dependent decrease in the p-Substrate Y signal, with no change in the total Substrate Y signal. This demonstrates that the compound is inhibiting the kinase's activity within the cell and impacting its signaling pathway.[20]

Final Validation Summary: Building a Conclusive Case

Target validation is a process of accumulating orthogonal evidence.[21][22] A strong case for this compound as an inhibitor of "Kinase X" would be supported by the data summarized below.

Assay TypeMetricThis compoundReference InhibitorInterpretation
Biophysical Binding Affinity (KD)50 nM10 nMConfirms direct, high-affinity binding.
Biochemical Enzyme Inhibition (IC50)120 nM25 nMConfirms inhibition of catalytic function.
Cellular Engagement CETSA Shift (ΔTm)+5.2 °C+6.5 °CConfirms target binding in intact cells.
Cellular Function Pathway Inhibition (EC50)250 nM60 nMConfirms functional modulation of the target's pathway in a cellular context.

This comprehensive dataset, moving from computational hypothesis to biophysical interaction, biochemical function, and finally to cellular engagement and pathway modulation, provides a rigorous and validated profile of this compound as a bona fide inhibitor of its target.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. As a chlorinated heterocyclic compound containing a carboxylic acid moiety, this substance requires careful handling as hazardous waste. The procedures outlined below are grounded in established laboratory safety principles and regulatory compliance, ensuring the protection of personnel and the environment.

Immediate Safety Profile & Hazard Identification

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The presence of the chlorinated pyridine ring suggests the compound should be treated as hazardous, potentially harmful if swallowed, inhaled, or absorbed through the skin.[3] During thermal decomposition, it may generate toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles or face shield.To prevent contact with eyes, which can cause serious irritation.[1][4][5]
Hand Chemical-impermeable gloves (e.g., Nitrile).To prevent skin irritation upon contact.[1][4] Contaminated gloves must be disposed of as hazardous waste.[6]
Body Laboratory coat.To protect against incidental skin contact.[1]
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.[1]To prevent inhalation of dust or fumes, which can cause respiratory irritation.[1]

The Core Disposal Mandate: A Hazardous Waste Stream

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[3][7] Such indiscriminate disposal is environmentally harmful and illegal under regulations such as the EPA's Resource Conservation and Recovery Act (RCRA) and local ordinances.[1][8] This compound must be managed as a designated hazardous chemical waste from the point of generation to its final disposal.

The recommended and most environmentally sound disposal method for chlorinated organic compounds is controlled high-temperature incineration in a licensed facility equipped with flue gas scrubbing.[3][5] This process ensures the complete destruction of the molecule, preventing the release of persistent organic pollutants.

Step-by-Step Protocol for Routine Disposal

Adherence to a systematic collection and storage protocol is critical for ensuring safety and compliance.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound, along with any contaminated materials (e.g., weigh boats, spatulas, gloves, absorbent pads), in a dedicated hazardous waste container.[3][9]

  • Liquid Waste: If the compound is in solution, collect it in a separate, leak-proof hazardous waste container designated for chlorinated organic waste.[3] Do not mix with other waste streams, especially incompatible ones like strong bases or oxidizers.[9][10]

Step 2: Containerization

  • Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE), which is suitable for acidic and chlorinated waste.[3]

  • Ensure the container is in good condition with a secure, tightly sealing lid to prevent leaks or the release of vapors.[11][12]

  • Do not fill the container beyond 90% of its capacity to allow for expansion.[11]

Step 3: Labeling

  • From the moment the first drop of waste is added, the container must be clearly labeled.[12]

  • The label must include:

    • The words "HAZARDOUS WASTE" .[12]

    • The full chemical name: "this compound" .[3]

    • An accurate list of all constituents and their approximate percentages.[12]

    • The date of waste accumulation.[3]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA).[3][12]

  • The storage area must be well-ventilated.[1]

  • Ensure the container is stored away from incompatible materials to prevent accidental reactions.[10]

Step 5: Final Disposal

  • When the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][7]

Emergency Procedures: Spill & Exposure Management

Accidents require immediate and correct responses to mitigate harm.

In Case of a Spill:

  • Evacuate and Secure: Alert personnel in the immediate area. Ensure adequate ventilation and remove all sources of ignition.[1]

  • Don PPE: Wear the appropriate PPE as detailed in Table 1 before attempting cleanup.[1]

  • Containment: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation.[1] For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[3][13]

  • Collection: Collect the spilled material and all contaminated absorbents into your designated hazardous waste container.[3][10]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[3]

In Case of Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical advice if irritation occurs.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2][14]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][14]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of waste containing this compound.

G Disposal Workflow for this compound start Waste Generated ppe_check Wearing appropriate PPE? start->ppe_check is_solid Is the waste solid or liquid? collect_solid Collect in labeled container for solid chlorinated waste. is_solid->collect_solid Solid collect_liquid Collect in labeled container for liquid chlorinated waste. is_solid->collect_liquid Liquid label_container Label container: 'Hazardous Waste', full chemical name, date. collect_solid->label_container collect_liquid->label_container handle_waste Segregate and containerize waste per protocol. ppe_check->handle_waste Yes stop_work STOP. Don appropriate PPE. ppe_check->stop_work No handle_waste->is_solid stop_work->ppe_check storage Store sealed container in designated Satellite Accumulation Area. label_container->storage ehs_contact Contact EHS or licensed contractor for final disposal (incineration). storage->ehs_contact

Caption: Decision workflow for disposal of this compound.

References

Comprehensive Safety and Handling Guide for 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. As a chlorinated heterocyclic compound, it requires careful management to mitigate potential health risks to laboratory personnel. The following procedures are designed to establish a self-validating system of safety, ensuring that all handling, storage, and disposal activities are conducted with the highest degree of care and scientific integrity.

Hazard Assessment and Core Principles

The foundational principle of this guide is the "As Low As Reasonably Achievable" (ALARA) principle regarding exposure. All operations should be designed to minimize direct contact and the generation of airborne particulates.

Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against dust and splashes.[3][4] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile glovesNitrile gloves offer good resistance to a variety of chemicals, including many organic solvents and acids.[5] For prolonged contact or when handling solutions, heavier-duty gloves such as neoprene may be more appropriate.[5] Always inspect gloves for tears or punctures before use.[6]
Body Protection A laboratory coat and, for larger quantities, a chemical-resistant apronA lab coat provides a primary barrier against incidental contact.[7] A chemical-resistant apron should be worn over the lab coat when handling significant amounts of the solid or its solutions to protect against spills.
Respiratory Protection A NIOSH-approved N95 respirator or higherGiven that the compound is a powder, there is a risk of inhaling airborne particles, which may cause respiratory irritation.[4][6] A fit-tested N95 respirator should be used when handling the powder outside of a certified chemical fume hood.
Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling this compound is_powder Is the compound in powdered form? start->is_powder in_hood Working in a certified chemical fume hood? is_powder->in_hood Yes ppe_basic Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat is_powder->ppe_basic No (in solution) large_quantity Handling >1g or risk of splashing? in_hood->large_quantity Yes add_respirator Add N95 Respirator in_hood->add_respirator No large_quantity->ppe_basic No add_face_shield_apron Add Face Shield and Chemical-Resistant Apron large_quantity->add_face_shield_apron Yes end_ppe Final PPE selection complete ppe_basic->end_ppe add_respirator->large_quantity add_face_shield_apron->ppe_basic

Caption: PPE selection workflow for handling the target compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Chemical Storage
  • Location: Store this compound in a cool, dry, and well-ventilated area.[1]

  • Compatibility: As a carboxylic acid, it should be segregated from bases, oxidizing agents, and reactive metals.[8][9] Storing it in a dedicated corrosives cabinet is recommended.[10]

  • Containment: The primary container should be tightly sealed. For added security, place the primary container within a secondary, chemically resistant container to contain any potential spills.[9]

Handling Procedures
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Engineering Controls: Whenever possible, handle the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the powder, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersal of dust.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not consume food or drink in the laboratory.[1]

Emergency Procedures: Spill and Exposure Management

Spill Cleanup

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

Spill Type Cleanup Protocol
Small Solid Spill (<1g) 1. Don the appropriate PPE, including an N95 respirator.[11] 2. Gently cover the spill with a damp paper towel to avoid creating dust.[12][13] 3. Carefully scoop the material into a labeled, sealable plastic bag for hazardous waste.[12][13] 4. Wipe the area with a damp cloth, and place all cleanup materials in the hazardous waste bag.[12][13]
Large Solid Spill (>1g) 1. Evacuate the immediate area and restrict access. 2. If the spill is outside of a fume hood, close the laboratory doors to prevent the spread of dust.[14] 3. Contact your institution's Environmental Health and Safety (EHS) department for assistance.
Liquid Solution Spill 1. Don appropriate PPE. 2. Contain the spill with an absorbent material like vermiculite or a spill pillow, working from the outside in.[14] 3. Once absorbed, scoop the material into a labeled hazardous waste container.[14]

Diagram: Solid Spill Response

Spill_Response spill Solid Spill Occurs assess Assess Spill Size spill->assess small_spill < 1 gram assess->small_spill Small large_spill > 1 gram assess->large_spill Large don_ppe Don PPE (including N95 respirator) small_spill->don_ppe evacuate Evacuate and restrict area large_spill->evacuate cover_spill Gently cover with damp paper towel don_ppe->cover_spill scoop_waste Scoop into hazardous waste bag cover_spill->scoop_waste clean_area Wipe area with damp cloth scoop_waste->clean_area dispose Dispose of all materials as hazardous waste clean_area->dispose contact_ehs Contact EHS evacuate->contact_ehs

Caption: Step-by-step response to a solid chemical spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated materials, including used PPE, weighing papers, and spill cleanup debris, in a clearly labeled, sealed hazardous waste container.[15]

  • Liquid Waste: As a chlorinated organic compound, liquid waste should be collected in a dedicated, labeled container for halogenated organic waste.[16] Do not mix with non-halogenated waste streams.[16]

  • Disposal Method: The disposal of chlorinated organic residues often involves high-temperature incineration to decompose the material into less harmful gaseous byproducts, which are then scrubbed.[17][18] All disposal must be conducted through your institution's certified hazardous waste management program.

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.